BMS-466442
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H30N4O5 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C31H30N4O5/c1-38-28-14-23-13-26(33-25(23)16-29(28)40-19-22-11-7-4-8-12-22)30(36)34-27(31(37)39-2)15-24-18-35(20-32-24)17-21-9-5-3-6-10-21/h3-14,16,18,20,27,33H,15,17,19H2,1-2H3,(H,34,36)/t27-/m0/s1 |
InChI Key |
UUCAHZCMRZOTNF-MHZLTWQESA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)N[C@@H](CC3=CN(C=N3)CC4=CC=CC=C4)C(=O)OC)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NC(CC3=CN(C=N3)CC4=CC=CC=C4)C(=O)OC)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Potent and Selective Inhibition of ASC-1 by BMS-466442: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The alanine-serine-cysteine transporter 1 (ASC-1), encoded by the SLC7A10 gene, is a crucial neutral amino acid transporter in the central nervous system. It plays a significant role in regulating the synaptic levels of D-serine and glycine, which are essential co-agonists for the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, including schizophrenia. BMS-466442 has emerged as a potent and selective small molecule inhibitor of ASC-1, offering a valuable pharmacological tool to probe the function of this transporter and as a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of this compound on ASC-1, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to ASC-1 and its Role in Neuromodulation
ASC-1 is a sodium-independent amino acid transporter that facilitates the transport of small neutral amino acids, including L-alanine, L-serine, L-cysteine, glycine, and notably, the D-isomers of serine and alanine.[1][2] Its presence in neuronal structures, particularly at presynaptic terminals, suggests a critical role in modulating neurotransmission.[3] By controlling the extracellular concentrations of NMDA receptor co-agonists, ASC-1 indirectly influences synaptic plasticity, learning, and memory.[4][5] The development of selective inhibitors for ASC-1, such as this compound, is therefore of significant interest for both basic research and clinical applications.[6][7]
This compound: A Potent and Selective ASC-1 Inhibitor
This compound is an experimental drug identified as a highly potent and selective inhibitor of the ASC-1 transporter.[6][7] Its inhibitory action has been characterized across various experimental systems, demonstrating its utility in studying the physiological and pathological roles of ASC-1.
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound on ASC-1 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values vary depending on the experimental system and the substrate used.
| Experimental System | Substrate | IC50 (nM) | Reference |
| Human ASC-1 expressing cells | - | 36.8 ± 11.6 | [8] |
| Rat primary cortical cultures | - | 19.7 ± 6.7 | [8] |
| Rat brain synaptosomes | [3H] D-serine | 400 | [8] |
| General ASC-1 Inhibition | - | 11 | [8] |
| HEK cells expressing ASC-1 | - | 37 | [9] |
| Rat primary cortical cultures | - | 20 | [9] |
Table 1: Inhibitory Potency (IC50) of this compound on ASC-1
This compound also exhibits high selectivity for ASC-1, with over 1000-fold greater potency against ASC-1 compared to other transporters like LAT-2 and ASCT-2.[9]
Mechanism of Action: Competitive Inhibition
Computational modeling and experimental data have elucidated the mechanism by which this compound inhibits ASC-1 function.
Binding Mode and Site
This compound acts as a competitive inhibitor of ASC-1.[8][10] Computational modeling suggests that the inhibitor binds to the orthosteric site of the transporter, the same site where the endogenous amino acid substrates bind.[8][10] This direct competition prevents the binding and subsequent translocation of substrates like D-serine and glycine.
Conformational Locking
Beyond simple competitive binding, the interaction of this compound with the orthosteric site is proposed to induce a conformational change in the transporter. This change effectively blocks the movement of transmembrane (TM) helices , specifically TM helices 6 and 10, which are essential for the transport cycle.[8][10] By locking the transporter in an inactive conformation, this compound prevents the conformational changes necessary for substrate translocation across the cell membrane.
Figure 1: Competitive inhibition of ASC-1 by this compound.
Signaling Pathway: Modulation of NMDA Receptor Activity
The inhibition of ASC-1 by this compound has significant downstream effects on neuronal signaling, primarily through the modulation of NMDA receptor activity.
By blocking the uptake of D-serine and glycine into neurons, this compound leads to an increase in the extracellular concentrations of these co-agonists.[6] This elevated availability of D-serine and glycine enhances the activation of synaptic NMDA receptors, which require the binding of both glutamate and a co-agonist to become fully active. The potentiation of NMDA receptor signaling can have profound effects on synaptic plasticity and neuronal function.[4]
Figure 2: Signaling pathway of this compound action on ASC-1 and NMDA receptors.
Experimental Protocols
Characterizing the interaction between this compound and ASC-1 involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Uptake Assay in HEK293 Cells
This assay measures the ability of this compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]D-serine or [3H]glycine) into cells engineered to express the ASC-1 transporter.
Materials:
-
HEK293 cells transiently or stably expressing human ASC-1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well plates
-
Transfection reagent (e.g., Lipofectamine)
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
Radiolabeled substrate (e.g., [3H]D-serine)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.
-
Seed cells onto poly-D-lysine coated 96-well plates.
-
Transfect cells with a plasmid encoding human ASC-1 using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed HBSS.
-
Prepare assay solutions containing a fixed concentration of [3H]D-serine and varying concentrations of this compound in HBSS. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the assay solutions to the cells and incubate for a predetermined time (e.g., 10 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
-
Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the radioactive counts to the protein concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 2. bioivt.com [bioivt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuronal D-serine and glycine release via the Asc-1 transporter regulates NMDA receptor-dependent synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Inhibition of the Alanine-Serine-Cysteineâ1 Transporter by this compound - American Chemical Society - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
Role of BMS-466442 in NMDA receptor modulation
An In-depth Technical Guide to the Role of BMS-466442 in NMDA Receptor Modulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an experimental small molecule that has been investigated for its potential to modulate the N-methyl-D-aspartate (NMDA) receptor system. Contrary to a direct interaction with the NMDA receptor itself, current research demonstrates that this compound functions as a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1), also known as SLC7A10. Its role in NMDA receptor modulation is therefore indirect, arising from its ability to increase the availability of endogenous NMDA receptor co-agonists. This guide provides a detailed overview of its mechanism of action, quantitative data on its inhibitory activity, relevant experimental protocols, and the signaling pathways involved.
Introduction: The NMDA Receptor and Co-agonist Requirement
The NMDA receptor is a glutamate-gated ion channel that is fundamental to excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2][3] A unique feature of the NMDA receptor is its requirement for the simultaneous binding of two distinct agonists for activation:
-
Glutamate: The primary excitatory neurotransmitter, which binds to the GluN2 subunits.
-
A Co-agonist: Either glycine or D-serine, which binds to the GluN1 subunit.[2][4]
The receptor channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[2][3] Consequently, significant channel opening and subsequent calcium (Ca²⁺) influx only occur when glutamate binding, co-agonist binding, and postsynaptic membrane depolarization happen concurrently, allowing the receptor to function as a "coincidence detector".[1][2] The concentration of the co-agonists D-serine and glycine in the synaptic cleft is a critical factor limiting NMDA receptor activation.
Mechanism of Action: Indirect Modulation via ASC-1 Inhibition
This compound does not directly bind to the NMDA receptor. Instead, it selectively inhibits the ASC-1 transporter.[5][6][7]
-
The Role of ASC-1: ASC-1 is a neutral amino acid transporter responsible for the uptake of several amino acids, including D-serine, glycine, alanine, and cysteine.[5][8] By removing these amino acids from the extracellular space, ASC-1 plays a key role in regulating their ambient concentrations.
-
This compound as an ASC-1 Inhibitor: this compound competitively binds to the ASC-1 transporter, blocking the uptake of its substrates.[9][10]
-
Downstream Effect on NMDA Receptors: By inhibiting ASC-1, this compound effectively increases the extracellular levels of D-serine and glycine.[5] This elevated availability of co-agonists enhances the probability of their binding to the GluN1 subunit of NMDA receptors, thereby potentiating receptor activation in the presence of glutamate. This mechanism positions this compound as an indirect positive allosteric modulator of NMDA receptor function.
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound indirect NMDA receptor modulation.
Quantitative Data: Inhibitory Activity of this compound
The primary activity of this compound is the inhibition of the ASC-1 transporter. All quantitative data reflects this activity. There is no published data showing direct binding of this compound to any NMDA receptor subunit.
| Assay System | Parameter | Value | Reference |
| Human ASC-1 (General) | IC₅₀ | 11 nM | [6] |
| HEK293 Cells expressing ASC-1 | IC₅₀ | 36.8 ± 11.6 nM | [6][8] |
| Rat Primary Cortical Cultures | IC₅₀ | 19.7 ± 6.7 nM | [6][7] |
| Rat Brain Synaptosomes ([³H]D-serine uptake) | IC₅₀ | 400 nM | [6] |
| Selectivity vs. 40 other transporters | IC₅₀ | >10 µM | [8] |
| Selectivity vs. LAT-2 and ASCT-2 | Fold Selectivity | >1000-fold | [7] |
NMDA Receptor Signaling Pathways
The potentiation of NMDA receptor activity by this compound leads to the activation of canonical downstream signaling cascades initiated by Ca²⁺ influx. This influx acts as a critical second messenger, activating numerous enzymatic pathways.
Key downstream pathways include:
-
CaMKII Activation: Calcium binds to calmodulin, and the Ca²⁺/calmodulin complex activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a crucial mediator of synaptic plasticity.[3]
-
ERK Pathway: NMDA receptor activation can trigger the Ras-ERK (Extracellular signal-regulated kinase) pathway, which is involved in gene transcription and protein synthesis necessary for long-term changes in synaptic strength.[11]
-
PKC and Src Kinase: NMDA receptor function can also be modulated by signaling cascades involving Protein Kinase C (PKC) and Src kinase, often in conjunction with metabotropic glutamate receptors.[12]
-
Gene Expression: Calcium signals can propagate to the nucleus, influencing the activity of transcription factors like CREB (cAMP response element-binding protein) and altering gene expression.[1]
The following diagram outlines the general signaling cascade following NMDA receptor activation.
Caption: Downstream signaling pathways activated by NMDA receptors.
Experimental Protocols
Protocol: ASC-1 Inhibition via [³H]D-Serine Uptake Assay
This protocol describes a method to quantify the inhibitory effect of this compound on ASC-1 transporter activity using radiolabeled D-serine in a cell-based assay.
Objective: To determine the IC₅₀ of this compound for the ASC-1 transporter.
Materials:
-
HEK293 cells stably expressing human ASC-1 (or primary cortical cultures).
-
Cell culture medium (e.g., DMEM).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]D-Serine (radioligand).
-
This compound stock solution (in DMSO).
-
Unlabeled D-serine (for determining non-specific uptake).
-
96-well cell culture plates.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Cell Plating: Seed HEK-hASC-1 cells into 96-well plates and grow to confluence.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer at room temperature.
-
Compound Incubation: Add 100 µL of KRH buffer containing various concentrations of this compound (e.g., 0.1 nM to 100 µM) to the wells. For control wells, add buffer with vehicle (DMSO). For non-specific uptake determination, add a high concentration of unlabeled D-serine (e.g., 1 mM).
-
Uptake Initiation: Add 100 µL of KRH buffer containing a fixed concentration of [³H]D-Serine (e.g., 10 nM) to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-15 minutes) to allow for substrate transport.
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Counting: Lyse the cells in each well (e.g., with 0.1 M NaOH). Transfer the lysate to a scintillation vial or a plate compatible with a microplate counter, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM).
-
Data Analysis:
-
Specific uptake = Total CPM (vehicle control) - Non-specific CPM (unlabeled D-serine).
-
Plot the percentage of inhibition (relative to specific uptake) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.
-
The following diagram outlines the experimental workflow for the uptake assay.
Caption: Experimental workflow for an ASC-1 inhibition assay.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes a method to measure the functional potentiation of NMDA receptor currents by this compound in Xenopus oocytes.
Objective: To demonstrate that this compound enhances NMDA receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for NMDA receptor subunits (e.g., human GluN1 and GluN2A/B).
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., BaCl₂-based to reduce Ca²⁺-activated chloride currents).
-
Agonist solution: Glutamate and Glycine.
-
This compound stock solution.
Methodology:
-
Oocyte Preparation: Harvest and prepare Xenopus oocytes. Inject oocytes with a mixture of GluN1 and GluN2 subunit cRNA and incubate for 2-4 days to allow for receptor expression.
-
Electrophysiology Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential where the Mg²⁺ block is relieved (e.g., -40 mV).
-
Baseline Current: Perfuse the chamber with the recording solution. Apply a solution containing a sub-maximal concentration of glutamate and glycine (e.g., EC₂₀) to elicit a baseline inward current. Wash out the agonists until the current returns to baseline.
-
Compound Application: Perfuse the oocyte with a recording solution containing a specific concentration of this compound for a pre-incubation period (e.g., 2-5 minutes).
-
Potentiation Measurement: While still in the presence of this compound, re-apply the same EC₂₀ concentration of glutamate and glycine.
-
Data Acquisition: Record the peak inward current in the presence of this compound.
-
Analysis: Compare the peak current amplitude before and after the application of this compound. Express the potentiated response as a percentage of the baseline current. Repeat for multiple concentrations of this compound to generate a dose-response curve for the potentiation effect.
Conclusion
This compound is a valuable research tool for studying the role of the ASC-1 transporter and the impact of co-agonist availability on NMDA receptor function. Its mechanism of action is distinctly indirect; it does not bind to the NMDA receptor but rather inhibits the ASC-1 transporter, leading to an increase in synaptic D-serine and glycine. This elevation in co-agonist concentration potentiates NMDA receptor activity. This positions this compound as a potential therapeutic agent for conditions associated with NMDA receptor hypofunction, such as schizophrenia, by enhancing, rather than directly activating, the receptor's response to endogenous glutamate.[5][6]
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMDA Receptors and Translational Control - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
The ASC-1 Transporter and its Selective Inhibitor, BMS-466442: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
The Alanine-Serine-Cysteine-1 (ASC-1) transporter, encoded by the SLC7A10 gene, is a critical regulator of neutral amino acid homeostasis, particularly in the central nervous system. Its function is pivotal in modulating both inhibitory and excitatory neurotransmission through its transport of key substrates such as glycine, D-serine, L-serine, and L-cysteine. Dysregulation of ASC-1 has been implicated in neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the ASC-1 transporter's function, its physiological and pathological roles, and a detailed examination of BMS-466442, a potent and selective small molecule inhibitor of ASC-1. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visual representations of associated pathways and workflows.
The ASC-1 Transporter: Function and Physiological Significance
The ASC-1 transporter is a sodium-independent amino acid antiporter, belonging to the heterodimeric amino acid transporter (HAT) family.[1] It forms a heterodimeric complex with the heavy chain 4F2hc (SLC3A2) via a disulfide bridge, which is essential for its trafficking to the plasma membrane.[1][2] The light chain, ASC-1, harbors the transport activity.[1]
1.1. Substrate Specificity and Transport Mechanism
ASC-1 mediates the transport of small, neutral L- and D-amino acids, including:
The transporter operates primarily via an exchange mechanism, although facilitated diffusion can also occur.[2] This dual transport capability allows for both the uptake and release of its substrates, playing a crucial role in maintaining the delicate balance of amino acids in the synaptic environment.[5]
1.2. Role in Neurotransmission
The function of ASC-1 is intricately linked to both inhibitory and excitatory neurotransmission.
-
Inhibitory Neurotransmission: In glycinergic synapses, particularly in the brainstem and spinal cord, ASC-1 is crucial for maintaining presynaptic glycine levels.[3][6] It can directly transport glycine and also transports L-serine, which is a precursor for the synthesis of glycine by serine hydroxymethyltransferase (SHMT).[1][3] Deletion of the Asc-1 gene in mice leads to a significant decrease in brain glycine levels, resulting in impaired glycinergic inhibitory transmission and a hyperekplexia-like phenotype.[3][4]
-
Excitatory Neurotransmission: ASC-1 modulates the activity of N-methyl-D-aspartate receptors (NMDARs) by regulating the extracellular concentrations of the NMDAR co-agonists, D-serine and glycine.[5][7] By mediating the release of these co-agonists, ASC-1 influences synaptic plasticity and glutamatergic signaling.[5][8]
1.3. Pathophysiological Relevance
Given its critical roles in neurotransmission, dysfunction of the ASC-1 transporter has been linked to several neurological and developmental disorders.
-
Startle Disease (Hyperekplexia): Mutations in the SLC7A10 gene have been identified in patients with startle disease and developmental delay.[8] These mutations can lead to a loss of transporter function, disrupting glycine homeostasis and causing the characteristic excessive startle reflex.[8]
-
Schizophrenia: The NMDAR hypofunction hypothesis of schizophrenia suggests that reduced NMDAR activity contributes to the cognitive deficits observed in the disorder.[7] By inhibiting ASC-1, it is proposed that synaptic levels of D-serine and glycine could be increased, thereby enhancing NMDAR activation. This has positioned ASC-1 as a potential therapeutic target for schizophrenia.[7][9]
-
Metabolic Disorders: Beyond the nervous system, ASC-1 is also expressed in adipose tissue and its expression is inversely correlated with body mass index and insulin resistance, suggesting a potential role in metabolic regulation.[2]
This compound: A Selective ASC-1 Inhibitor
This compound is a potent and selective small molecule inhibitor of the ASC-1 transporter.[10][11] It has been instrumental as a research tool to probe the function of ASC-1 and is being explored for its therapeutic potential, particularly in the context of schizophrenia.[9][10]
2.1. Mechanism of Action
This compound acts as a non-competitive or mixed-type inhibitor of ASC-1.[12] Computational modeling and site-directed mutagenesis studies suggest that it binds to a site between transmembrane helices 6 and 10, occupying the orthosteric site and blocking the conformational changes required for substrate transport.[12][13] Importantly, this compound is an inhibitor and not a transportable substrate of ASC-1.[7]
2.2. Potency and Selectivity
This compound exhibits nanomolar potency for the ASC-1 transporter.[10][11] It displays high selectivity for ASC-1 over other amino acid transporters, such as LAT-2 and ASCT-2.[11]
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value | Reference |
| Human ASC-1 expressing cells | IC50 | 36.8 ± 11.6 nM | [10] |
| Rat primary cortical cultures | IC50 | 19.7 ± 6.7 nM | [10] |
| Rat primary cortical cultures | IC50 | 20 nM | [11] |
| HEK cells expressing ASC-1 | IC50 | 37 nM | [11] |
| ASC-1 (general) | IC50 | 11 nM | [10] |
| [3H] D-serine uptake in rat brain synaptosomes | IC50 | 400 nM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of the ASC-1 transporter and the effects of inhibitors like this compound.
3.1. Amino Acid Uptake Assay in Cultured Cells
This protocol is adapted from studies characterizing ASC-1 transporter activity in HEK293 cells.[14]
Objective: To measure the uptake of a radiolabeled ASC-1 substrate (e.g., [3H]glycine or [3H]D-serine) in cells expressing the ASC-1 transporter.
Materials:
-
HEK293 cells transfected with human ASC-1 and 4F2hc cDNA
-
Control (mock-transfected) HEK293 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Sodium-free uptake buffer (e.g., choline-based buffer)
-
Radiolabeled substrate (e.g., [3H]glycine)
-
Unlabeled substrate (for determining non-specific uptake)
-
This compound or other inhibitors
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate ASC-1 expressing and control cells in 24-well plates and grow to confluency.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed sodium-free uptake buffer.
-
Incubation: Add 250 µL of sodium-free uptake buffer containing the radiolabeled substrate at the desired concentration (e.g., 25-1000 nM [3H]glycine).[1] For inhibitor studies, pre-incubate the cells with this compound for a specified time before adding the substrate. To determine non-specific uptake, add a high concentration of unlabeled substrate to a subset of wells.
-
Uptake: Incubate the plates at 37°C for a defined period (e.g., 10 minutes).[1]
-
Termination: Stop the uptake by rapidly aspirating the incubation buffer and washing the cells three times with ice-cold uptake buffer.
-
Lysis: Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Subtract the non-specific uptake from the total uptake to determine the specific uptake. For inhibitor studies, calculate the IC50 value by fitting the data to a dose-response curve.
3.2. Synaptosome Preparation and Uptake Assay
This protocol is based on methodologies used to study transporter function in native brain tissue.[3][4]
Objective: To measure ASC-1 mediated uptake of radiolabeled substrates in isolated nerve terminals (synaptosomes) from rodent brain.
Materials:
-
Rodent brain tissue (e.g., cortex, pons-medulla)
-
Sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Percoll gradient solutions
-
Radiolabeled substrate (e.g., [3H]glycine)
-
D-isoleucine (selective ASC-1 substrate/inhibitor)
-
Scintillation cocktail and counter
Procedure:
-
Homogenization: Homogenize the brain tissue in ice-cold sucrose buffer.
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Synaptosome Isolation: Pellet the crude synaptosomes from the supernatant by high-speed centrifugation. Resuspend the pellet and layer it onto a Percoll gradient. Centrifuge to separate the synaptosomes.
-
Uptake Assay: Resuspend the purified synaptosomes in an appropriate buffer. Initiate the uptake by adding the radiolabeled substrate. To assess ASC-1 specific uptake, perform parallel experiments in the presence of a selective inhibitor like D-isoleucine.[4]
-
Termination and Quantification: Terminate the reaction by rapid filtration and washing. Quantify the radioactivity in the synaptosomes using a scintillation counter.
Visualizations: Pathways and Workflows
4.1. Signaling and Transport Pathways
References
- 1. Dual Role of Dysfunctional Asc-1 Transporter in Distinct Human Pathologies, Human Startle Disease, and Developmental Delay | eNeuro [eneuro.org]
- 2. Cryo-EM structure of the human Asc-1 transporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A neuronal role of the Alanine-Serine-Cysteine-1 transporter (SLC7A10, Asc-1) for glycine inhibitory transmission and respiratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Role of Dysfunctional Asc-1 Transporter in Distinct Human Pathologies, Human Startle Disease, and Developmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 12. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of BMS-466442
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-466442 is a potent and highly selective inhibitor of the alanine-serine-cysteine transporter 1 (ASC-1), a key player in regulating the synaptic levels of D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By modulating ASC-1 activity, this compound indirectly enhances NMDA receptor function, presenting a promising therapeutic avenue for neurological and psychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Introduction
The alanine-serine-cysteine transporter 1 (ASC-1), encoded by the SLC7A10 gene, is a sodium-independent neutral amino acid transporter with a significant role in neuronal signaling.[1] It mediates the transport of small neutral amino acids, including D-serine, which is a crucial co-agonist for the synaptic activation of NMDA receptors.[1] Dysregulation of NMDA receptor signaling has been implicated in the pathophysiology of schizophrenia.[1] Consequently, molecules that can modulate NMDA receptor activity, such as ASC-1 inhibitors, are of significant interest in drug discovery.
This compound, with the IUPAC name methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate, emerged from research efforts to identify potent and selective inhibitors of ASC-1.[1] Its mechanism of action involves blocking the reuptake of D-serine, thereby increasing its extracellular concentration and enhancing NMDA receptor-mediated neurotransmission.[1]
Discovery and Development
The discovery of this compound was the result of a focused effort to develop small molecule inhibitors of the ASC-1 transporter. The seminal work by Brown et al. (2014) at Bristol-Myers Squibb described the initial in vitro characterization of this compound. Further structure-activity relationship (SAR) studies and computational modeling by Torrecillas et al. (2019) provided deeper insights into its binding mode and interaction with the transporter.[2] While this compound has shown significant promise in preclinical in vitro studies, some sources indicate its unsuitability for in vivo applications, a factor that warrants further investigation in drug development programs.
Physicochemical Properties and Data
A summary of the key physicochemical and biological data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate |
| Molecular Formula | C₃₁H₃₀N₄O₅ |
| Molecular Weight | 538.6 g/mol |
| CAS Number | 1598424-76-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| IC₅₀ (ASC-1, human) | 11 nM, 36.8 ± 11.6 nM (in human asc-1 expressing cells), 37 nM (in HEK cells expressing asc-1) |
| IC₅₀ (ASC-1, rat) | 20 nM (in rat primary cortical cultures), 400 nM (for [³H] D-serine uptake in rat brain synaptosomes) |
| Selectivity | >1000-fold selective for asc-1 over LAT-2 and ASCT-2 |
| Pharmacokinetic Note | Stated by a commercial supplier to be unsuitable for in vivo studies. No detailed public pharmacokinetic data is currently available. |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary literature, a plausible synthetic route can be conceptualized based on the synthesis of analogous N-(indol-2-ylcarbonyl)-L-histidine derivatives. The synthesis would likely involve the coupling of a suitably protected 5-methoxy-6-(phenylmethoxy)-1H-indole-2-carboxylic acid with a protected L-histidine methyl ester derivative, followed by N-benzylation of the imidazole ring and final deprotection steps.
A generalized workflow for such a synthesis is depicted below:
Caption: A plausible synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the ASC-1 transporter. Its mechanism of action is centered on the modulation of D-serine levels in the synaptic cleft.
Caption: Mechanism of action of this compound at the synapse.
By inhibiting ASC-1, this compound prevents the reuptake of D-serine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of extracellular D-serine, which then acts as a co-agonist at the glycine-binding site of the NMDA receptor. The enhanced activation of NMDA receptors by glutamate leads to increased calcium influx into the postsynaptic neuron, thereby modulating synaptic plasticity and neuronal signaling.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of this compound, based on standard methodologies in the field.
[³H] D-Serine Uptake Assay in HEK293 Cells Expressing ASC-1
This assay measures the ability of a compound to inhibit the uptake of radiolabeled D-serine into cells engineered to express the ASC-1 transporter.
Materials:
-
HEK293 cells stably expressing human ASC-1
-
Poly-D-lysine coated 96-well plates
-
[³H] D-Serine (specific activity ~20-30 Ci/mmol)
-
Krebs-Henseleit buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose, pH 7.4
-
This compound stock solution in DMSO
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Seed HEK293-ASC-1 cells onto poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well and allow to adhere overnight.
-
On the day of the assay, wash the cells twice with 200 µL of pre-warmed KHB.
-
Prepare serial dilutions of this compound in KHB. The final DMSO concentration should not exceed 0.1%.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of KHB containing [³H] D-serine to a final concentration of 10 nM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 200 µL of ice-cold KHB.
-
Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the [³H] D-Serine uptake assay.
ASC-1 Transporter Inhibition Assay in Rat Brain Synaptosomes
This assay assesses the inhibitory effect of this compound on D-serine uptake in a more physiologically relevant preparation of nerve terminals.
Materials:
-
Rat forebrain tissue
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
[³H] D-Serine
-
Assay buffer (as described for the cell-based assay)
-
This compound stock solution in DMSO
-
Glass-fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare synaptosomes from fresh rat forebrain tissue by homogenization in ice-cold sucrose buffer followed by differential centrifugation.
-
Resuspend the final synaptosomal pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
In a 96-well plate, add 25 µL of synaptosomal suspension to each well.
-
Add 25 µL of this compound dilutions or vehicle control and pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of assay buffer containing [³H] D-serine (final concentration 10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass-fiber filters using a filtration manifold, followed by three rapid washes with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Non-specific uptake is determined in the presence of a high concentration of a known ASC-1 inhibitor or by conducting the assay at 4°C.
-
Calculate specific uptake and determine the IC₅₀ of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the ASC-1 transporter in health and disease. Its high potency and selectivity make it an excellent probe for studying the intricacies of NMDA receptor modulation. While its current formulation may not be suitable for in vivo studies, the structural backbone of this compound provides a strong foundation for the development of future ASC-1 inhibitors with improved pharmacokinetic properties. This technical guide offers a comprehensive resource for researchers in the field of neuroscience and drug discovery, providing the necessary data and methodological insights to facilitate further exploration of this important therapeutic target.
References
BMS-466442 as a Tool Compound for Neuroscience: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-466442 is a potent and selective experimental drug that functions as a selective inhibitor of the Alanine Serine Cysteine Transporter-1 (ASC-1), a key regulator of synaptic co-agonist concentrations.[1][2] By inhibiting ASC-1, this compound indirectly modulates the activity of the N-methyl-D-aspartate (NMDA) receptor by increasing the availability of the endogenous co-agonists glycine and D-serine.[1][2] This mechanism of action has positioned this compound as a valuable tool compound for investigating the role of ASC-1 and NMDA receptor co-agonist signaling in various neurological and psychiatric conditions, with initial development focused on schizophrenia.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro potency and selectivity, key experimental protocols, and its application in neuroscience research.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the ASC-1 transporter (encoded by the SLC7A10 gene).[1][2] ASC-1 is a sodium-independent amino acid transporter responsible for the exchange of neutral amino acids, including D-serine and glycine, across neuronal and astrocytic membranes.[4] In the central nervous system, ASC-1 plays a crucial role in regulating the extracellular concentrations of these amino acids, which are essential co-agonists for the activation of synaptic and extrasynaptic NMDA receptors.[4][5][6]
By blocking ASC-1, this compound is thought to prevent the uptake of D-serine and glycine from the synaptic cleft, thereby increasing their local concentrations.[3] This enhanced availability of co-agonists leads to increased activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1][2] NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia, making ASC-1 inhibition a potential therapeutic strategy.[3] Computational modeling suggests that this compound binds competitively to the orthosteric site of the ASC-1 transporter, physically obstructing the movement of transmembrane helices required for amino acid transport.[7][8]
Data Presentation: Quantitative Analysis
The following tables summarize the in vitro potency and selectivity of this compound from various published studies.
Table 1: In Vitro Potency of this compound against ASC-1
| Assay System | Species | Measurement | Value (nM) | Reference |
| HEK293 cells expressing human ASC-1 | Human | IC50 | 36.8 ± 11.6 | [1] |
| Rat primary cortical cultures | Rat | IC50 | 19.7 ± 6.7 | [1] |
| Rat brain synaptosomes ([3H] D-serine uptake) | Rat | IC50 | 400 | [1] |
| Generic ASC-1 inhibition assay | Not Specified | IC50 | 11 | [1] |
| HEK cells expressing ASC-1 | Not Specified | IC50 | 37 | |
| Rat primary cortical cultures | Rat | IC50 | 20 |
Table 2: Selectivity Profile of this compound
| Transporter | Selectivity vs. ASC-1 | Reference |
| LAT-2 (L-type Amino Acid Transporter 2) | >1000-fold | |
| ASCT-2 (Alanine, Serine, Cysteine Transporter 2) | >1000-fold |
Experimental Protocols
Detailed experimental protocols are critical for the replication and extension of research findings. The following sections provide summaries of the key methodologies used to characterize this compound. The complete, detailed protocols can be found in the cited literature.
[3H] D-Serine Uptake Assay in Rat Brain Synaptosomes
This assay is used to determine the inhibitory activity of compounds on the uptake of D-serine into nerve terminals. The protocol is based on the methods described by Brown et al. (2014).
-
Synaptosome Preparation: Crude synaptosomes are prepared from the brains of adult rats. The brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.
-
Uptake Assay:
-
Synaptosomes are resuspended in a physiological buffer.
-
Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of this compound or vehicle control.
-
The uptake reaction is initiated by the addition of [3H] D-serine.
-
The incubation is carried out at a controlled temperature (e.g., 37°C) for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters, representing the amount of [3H] D-serine taken up by the synaptosomes, is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific [3H] D-serine uptake, is calculated from the concentration-response curve.
ASC-1 Inhibition Assay in HEK293 Cells
This cell-based assay provides a more controlled system to study the specific inhibition of the human ASC-1 transporter. The methodology is adapted from studies such as Brown et al. (2014).
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with a plasmid encoding the human ASC-1 transporter (SLC7A10). Control cells are transfected with an empty vector.
-
-
Inhibition Assay:
-
Transfected cells are seeded into multi-well plates.
-
On the day of the assay, the culture medium is replaced with a pre-warmed assay buffer.
-
Cells are pre-incubated with a range of concentrations of this compound or vehicle.
-
The uptake is initiated by adding a solution containing [3H] D-serine.
-
After a defined incubation period at 37°C, the assay is stopped by rapidly aspirating the incubation buffer and washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the inhibition curve.
In Vivo Considerations
While a valuable in vitro tool, this compound is generally considered unsuitable for systemic in vivo studies in animal models. This is likely due to unfavorable pharmacokinetic properties, such as poor oral bioavailability and/or limited permeability across the blood-brain barrier. However, at least one study has reported its use via direct intracerebroventricular (ICV) infusion in a mouse model of surgery-induced brain damage, suggesting that it can be utilized for central nervous system investigations when administered directly to the brain, bypassing peripheral circulation and the blood-brain barrier.
Visualizations
Signaling Pathway of ASC-1 Inhibition by this compound
Caption: Inhibition of ASC-1 by this compound increases extracellular D-serine/glycine, enhancing NMDA receptor activation.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for determining the IC50 of this compound in cell-based and synaptosomal uptake assays.
Logical Relationship of ASC-1 Inhibition and Neuronal Function
Caption: The logical cascade from ASC-1 inhibition by this compound to its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro Characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Role of Dysfunctional Asc-1 Transporter in Distinct Human Pathologies, Human Startle Disease, and Developmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asc-1 Transporter Regulation of Synaptic Activity via the Tonic Release of d-Serine in the Forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of BMS-466442: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-466442 is a potent and highly selective small molecule inhibitor of the Alanine Serine Cysteine Transporter-1 (ASC-1), a key regulator of synaptic D-serine and glycine levels. By inhibiting ASC-1, this compound indirectly modulates the activity of N-methyl-D-aspartate (NMDA) receptors, making it a valuable research tool for studying neurological and psychiatric disorders where NMDA receptor hypofunction is implicated, such as schizophrenia. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory potency, selectivity, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
This compound exerts its biological effect through the selective inhibition of the ASC-1 transporter (encoded by the SLC7A10 gene).[1] ASC-1 is a sodium-independent amino acid exchanger responsible for the transport of small neutral amino acids, including D-serine and glycine, across neuronal and glial cell membranes. D-serine and glycine are essential co-agonists of the NMDA receptor, meaning they must bind to the receptor in conjunction with glutamate to enable its activation and subsequent calcium influx.
By blocking the reuptake of D-serine and glycine from the synaptic cleft, this compound leads to an increase in their extracellular concentrations.[1] This, in turn, enhances the activation of NMDA receptors, offering a potential therapeutic strategy for conditions associated with NMDA receptor hypofunction.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against the ASC-1 transporter has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the transporter.
| Assay System | Substrate | IC50 (nM) | Reference |
| HEK293 cells expressing human ASC-1 | [3H]D-serine | 36.8 ± 11.6 | [2] |
| Rat primary cortical cultures | Not specified | 20 | [3][4] |
| Rat brain synaptosomes | [3H]D-serine | 400 | [2] |
| Generic ASC-1 inhibition assay | Not specified | 11 | [2] |
Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity for the intended target. This compound exhibits exceptional selectivity for the ASC-1 transporter.
| Transporter | Inhibition | Reference |
| LAT-2 (L-type Amino Acid Transporter 2) | >1000-fold less potent than for ASC-1 | [3][4] |
| ASCT-2 (Alanine, Serine, Cysteine Transporter 2) | >1000-fold less potent than for ASC-1 | [3][4] |
| Over 40 other transporters | IC50 > 10 µM | [5] |
Experimental Protocols
[3H]D-serine Uptake Assay in HEK293 Cells
This assay is a common method to determine the inhibitory activity of compounds on the ASC-1 transporter.
Materials:
-
HEK293 cells stably expressing human ASC-1
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Poly-D-lysine coated 96-well plates
-
Hanks' Balanced Salt Solution (HBSS)
-
[3H]D-serine (radiolabeled substrate)
-
This compound (test compound)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Cell Culture: Culture HEK293-hASC-1 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed the cells onto poly-D-lysine coated 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS.
-
Assay Initiation:
-
Wash the cells twice with HBSS.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (HBSS) for 15-30 minutes at 37°C.
-
Add [3H]D-serine to each well to a final concentration in the low nanomolar range.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Assay Termination:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold HBSS to remove unincorporated radiolabel.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Transporter Selectivity Assays
To assess the selectivity of this compound, similar uptake assays are performed using cell lines expressing other amino acid transporters, such as LAT-2 and ASCT-2. The protocol is analogous to the one described above, with the key difference being the use of a cell line specifically overexpressing the transporter of interest and a suitable radiolabeled substrate for that transporter. The high IC50 values obtained in these assays compared to the ASC-1 assay demonstrate the selectivity of the compound.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound enhances NMDA receptor signaling.
Caption: Mechanism of this compound-mediated enhancement of NMDA receptor signaling.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the typical workflow for the in vitro characterization of an ASC-1 inhibitor like this compound.
Caption: General workflow for the in vitro characterization of this compound.
Structure-Activity Relationship (SAR) Insights
Studies on analogues of this compound have provided initial insights into the structure-activity relationships for ASC-1 inhibition. While detailed public data is limited, it is understood that modifications to the core structure can significantly impact potency and selectivity. Key areas of the molecule, such as the indole and histidine moieties, are likely critical for binding to the transporter. Further research in this area will be instrumental in the design of next-generation ASC-1 inhibitors with improved pharmacological properties.
Conclusion
This compound is a powerful and selective research tool for the in vitro investigation of the ASC-1 transporter and its role in modulating NMDA receptor function. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals working in the field of neuroscience and seeking to understand the therapeutic potential of ASC-1 inhibition. The high potency and selectivity of this compound make it an invaluable compound for elucidating the complex signaling pathways governed by D-serine and glycine in the central nervous system.
References
- 1. A multi-hierarchical approach reveals D-serine as a hidden substrate of sodium-coupled monocarboxylate transporters [elifesciences.org]
- 2. The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance [frontiersin.org]
An In-depth Technical Guide to BMS-466442 and its Inhibition of D-serine Transport
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
D-serine is a critical co-agonist of the N-methyl-D-aspartate receptor (NMDAR), playing a pivotal role in synaptic plasticity, learning, and memory. The regulation of its extracellular concentration is tightly controlled by various amino acid transporters. Understanding the pharmacology of specific transporter inhibitors is paramount for developing novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of BMS-466442, a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as SLC7A10. We will delve into its mechanism of action, present its inhibitory profile in a clear, quantitative format, detail relevant experimental protocols, and visualize its functional role through signaling and workflow diagrams.
Introduction to this compound
This compound is an experimental small molecule developed for its potential as a treatment for schizophrenia.[1] It functions as a selective, potent inhibitor of the ASC-1 transporter (SLC7A10).[1][2][3] Unlike other transporters such as ASCT1 (SLC1A4) and ASCT2 (SLC1A5), which are sodium-dependent, ASC-1 is a sodium-independent neutral amino acid exchanger. By inhibiting ASC-1, this compound modulates the levels of endogenous NMDAR ligands like D-serine and glycine, thereby indirectly influencing NMDAR activation.[1]
Mechanism of Action and Quantitative Inhibitory Profile
This compound acts as a competitive inhibitor of the ASC-1 transporter.[4][5] Computational modeling and site-directed mutagenesis studies have confirmed that it binds to the orthosteric site, physically occupying the substrate binding location between transmembrane helices 6 and 10.[4][5] This binding not only blocks substrate entry but also prevents the conformational changes in the transporter's helices that are necessary for the transport cycle.[4][5]
The potency and selectivity of this compound have been characterized across various experimental systems. The following table summarizes the key quantitative data.
| Parameter | Target/System | Value | Reference |
| IC₅₀ | asc-1 Transporter | 11 nM | [2] |
| IC₅₀ | [³H] D-serine uptake in rat brain synaptosomes | 400 nM | [2] |
| IC₅₀ | Human asc-1 expressing HEK293 cells | 36.8 ± 11.6 nM | [2][6] |
| IC₅₀ | Rat primary cortical cultures | 19.7 ± 6.7 nM (reported as ~20 nM) | [2][3][7] |
| Selectivity | asc-1 vs. LAT-2 and ASCT-2 | >1000-fold | [3] |
| Selectivity | asc-1 vs. over 40 other transporters | IC₅₀s >10 µM | [6] |
Signaling Pathways and Functional Relationships
The primary function of the ASC-1 transporter is to exchange small neutral amino acids, including D-serine, L-alanine, L-serine, glycine, and cysteine, across the cell membrane. Inhibition of this exchange by this compound has direct consequences on synaptic D-serine availability, which is a requisite co-agonist for the activation of synaptic NMDARs by glutamate.
Caption: Mechanism of ASC-1 transporter inhibition by this compound.
By blocking the ASC-1 transporter, this compound prevents the cellular uptake and/or release of D-serine, altering its concentration at the synapse. This directly impacts the co-agonist site of the NMDA receptor, modulating its activity.
Caption: Impact of this compound on the NMDA receptor signaling pathway.
Experimental Protocols
This compound is a valuable tool for investigating the role of ASC-1 and D-serine in various physiological and pathological processes. Below are outlines of key experimental methodologies.
Protocol 1: [³H]D-serine Uptake Inhibition Assay in Rat Brain Synaptosomes
This protocol is used to determine the potency of this compound in inhibiting D-serine uptake in a native brain environment.
-
Preparation of Synaptosomes: Isolate synaptosomes from fresh rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation over a sucrose gradient.
-
Pre-incubation: Aliquot synaptosomes into a suitable buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate them at 37°C for 10 minutes.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the synaptosome suspensions and incubate for an additional 15-20 minutes.
-
Uptake Initiation: Initiate the uptake reaction by adding a known concentration of [³H]D-serine.
-
Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition of [³H]D-serine uptake for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Preventing D-serine Release During Fluorescence-Activated Cell Sorting (FACS)
This protocol, adapted from studies on traumatic brain injury, uses this compound to stabilize extracellular D-serine levels during cell isolation, ensuring more accurate measurements of endogenous D-serine content.[8]
-
Tissue Dissociation: Harvest brain tissue (e.g., hippocampus) and dissociate it into a single-cell suspension using a brain dissociation kit and a mechanical dissociator.
-
Inhibitor Cocktail: Critically, perform all dissociation and subsequent washing steps using solutions supplemented with a cocktail of transporter inhibitors to prevent D-serine release. This includes 5 µM this compound (to block ASC-1) and 250 µM L-4-Chlorophenylglycine (to block ASCT1/Slc1a4).[8]
-
Cell Staining: Incubate the single-cell suspension with fluorescently-conjugated antibodies against cell-specific markers (e.g., for neurons, astrocytes, microglia) and a viability dye.
-
FACS: Sort the labeled cells using a flow cytometer to isolate specific cell populations.
-
Downstream Analysis: The isolated cell populations can then be used for downstream applications, such as HPLC, to accurately measure the intracellular D-serine concentration without the confound of release during the isolation procedure.
Caption: Experimental workflow for cell isolation using this compound.
Conclusion
This compound is a highly selective and potent research tool for probing the function of the ASC-1 (SLC7A10) transporter. Its ability to specifically inhibit this transporter without significantly affecting other major D-serine transporters like ASCT1 and ASCT2 makes it invaluable for dissecting the specific contribution of ASC-1 to D-serine homeostasis and NMDAR-mediated neurotransmission. The protocols and data presented in this guide offer a solid foundation for researchers aiming to utilize this compound in their investigations into the complex roles of D-serine in the central nervous system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 4. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SLC7A10 Inhibition by BMS-466442
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the inhibition of the neutral amino acid transporter SLC7A10, also known as Alanine Serine Cysteine Transporter 1 (asc-1), by the selective small molecule inhibitor, BMS-466442. SLC7A10 plays a crucial role in regulating the synaptic concentrations of D-serine and glycine, which are essential co-agonists for the N-methyl-D-aspartate (NMDA) receptor.[1] Consequently, the inhibition of SLC7A10 presents a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1] This document details the quantitative aspects of this inhibition, experimental protocols for its characterization, and the key signaling pathways involved.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against SLC7A10 has been characterized across various cellular systems. The following table summarizes the key quantitative data.
| Parameter | Value | Cell System/Condition | Reference |
| IC50 | 11 nM | Potent and selective inhibition of asc-1 | [2][3] |
| IC50 | 36.8 ± 11.6 nM | Human asc-1 expressing cells | [2][3][4] |
| IC50 | 19.7 ± 6.7 nM | Rat primary cortical cultures | [3][4][5] |
| IC50 | 20 nM | Rat primary cortical cultures | [6] |
| IC50 | 37 nM | HEK cells expressing asc-1 | [5][6] |
| IC50 | 400 nM | [3H] D-serine uptake into rat brain synaptosomes | [2][3] |
| Selectivity | >1000-fold | Over LAT-2 and ASCT-2 | [5] |
Mechanism of Action
This compound is a selective inhibitor of SLC7A10.[7] It is important to note that this compound inhibits SLC7A10 but does not act as a competitive substrate for the transporter.[1] Computational modeling suggests that the inhibitor binds to the orthosteric site, competitively occupying it, while also preventing the conformational changes in the transmembrane helices that are necessary for substrate transport.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of SLC7A10 by this compound.
[3H]D-Serine Uptake Assay in Cell Cultures
This assay is fundamental for measuring the inhibitory effect of compounds on SLC7A10-mediated D-serine transport.
Materials:
-
HEK293 cells stably expressing human SLC7A10 (or primary neuronal/astrocyte cultures)
-
96-well cell culture plates
-
HEPES-buffered saline (HBS): 137 mM NaCl, 5.4 mM KCl, 0.34 mM K2HPO4, 0.44 mM KH2PO4, 0.41 mM MgSO4, 0.49 mM MgCl2, 1.07 mM CaCl2, 5.6 mM D-glucose, and 10 mM HEPES, pH 7.4
-
[3H]D-serine (radiolabeled)
-
Unlabeled D-serine
-
This compound or other test inhibitors
-
Cell lysis buffer (e.g., water or 0.1 M NaOH)
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Cell Seeding: Seed the SLC7A10-expressing cells in a 96-well plate and culture until they reach the desired confluency.
-
Preparation of Solutions: Prepare a range of concentrations of this compound in HBS. Also, prepare a solution of [3H]D-serine (typically 100 nM to 5 µM) in HBS.
-
Pre-incubation with Inhibitor: Wash the cells with HBS. Then, pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 10-30 minutes) at room temperature (25°C).
-
Initiation of Uptake: Add the [3H]D-serine solution to each well to initiate the uptake.
-
Termination of Uptake: After a defined incubation period (e.g., 10-20 minutes), rapidly terminate the uptake by washing the cells four times with ice-cold HBS.[9]
-
Cell Lysis: Lyse the cells by adding 100 µl of lysis buffer to each well and incubating for 10 minutes.[9]
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [3H]D-serine uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Functional Reconstitution of SLC7A10 in Proteoliposomes
This method allows for the study of the transporter in a purified, lipid bilayer environment, free from other cellular components.
Materials:
-
E. coli expression system for human SLC7A10
-
Cell lysis buffer
-
Detergent (e.g., decanoyl-N-glucamide 'MEGA-10')
-
Phospholipids (e.g., egg yolk phospholipids)
-
Bio-Beads or dialysis cassettes for detergent removal
-
Internal buffer containing the substrate (e.g., L-serine)
-
External buffer for uptake assay
-
Radiolabeled substrate (e.g., [3H]L-serine)
Protocol:
-
Protein Expression and Purification: Express and purify recombinant human SLC7A10 from an E. coli expression system.[10]
-
Solubilization: Solubilize the purified transporter in a buffer containing a mild detergent.
-
Liposome Preparation: Prepare liposomes by sonication or extrusion of a dried film of phospholipids.
-
Reconstitution: Mix the solubilized transporter with the pre-formed liposomes. The transporter will spontaneously insert into the lipid bilayer.
-
Detergent Removal: Remove the detergent slowly to allow the formation of sealed proteoliposomes. This can be achieved using Bio-Beads or dialysis.
-
Functional Assay: a. Load the proteoliposomes with a high concentration of a non-radiolabeled substrate (e.g., 10 mM L-serine) in the internal buffer. b. Remove the external substrate by passing the proteoliposomes through a size-exclusion column. c. Initiate the transport assay by adding a low concentration of the radiolabeled substrate (e.g., 100 µM [3H]L-serine) to the external buffer. d. At different time points, stop the transport by rapid filtration and washing with ice-cold buffer. e. Measure the radioactivity incorporated into the proteoliposomes using a scintillation counter. f. To test the effect of this compound, pre-incubate the proteoliposomes with the inhibitor before adding the radiolabeled substrate.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The inhibition of SLC7A10 by this compound has significant implications for neuronal and metabolic signaling pathways.
Caption: Inhibition of SLC7A10 by this compound blocks D-serine uptake, modulating NMDA receptor activity.
Inhibition of SLC7A10 by this compound leads to a decrease in the intracellular concentration of D-serine.[11] Since D-serine is a crucial co-agonist for the NMDA receptor, this reduction in its availability can modulate NMDA receptor-mediated signaling cascades, which are vital for synaptic plasticity and neuronal function.[12][13]
Caption: SLC7A10 inhibition by this compound can impact glutathione synthesis and oxidative stress.
SLC7A10 transports serine and cysteine, which are precursors for the synthesis of glutathione (GSH), a major intracellular antioxidant.[11][14] Inhibition of SLC7A10 by this compound can therefore lead to reduced GSH levels, potentially increasing cellular vulnerability to reactive oxygen species (ROS) and oxidative stress.[14]
Experimental Workflow
A typical workflow for screening and characterizing inhibitors of SLC7A10 is outlined below.
Caption: A generalized workflow for the discovery and development of SLC7A10 inhibitors.
This workflow begins with a high-throughput primary screen to identify initial hits. These hits are then validated and characterized through a series of secondary assays to determine their potency, selectivity, and mechanism of action. Promising candidates then enter the lead optimization phase, where medicinal chemistry efforts are employed to improve their pharmacological properties.
Conclusion
This compound is a potent and selective inhibitor of the SLC7A10 transporter. Its ability to modulate D-serine levels and, consequently, NMDA receptor function, makes it a valuable tool for neuroscience research and a potential starting point for the development of novel therapeutics for central nervous system disorders. Furthermore, its impact on glutathione metabolism highlights the broader physiological roles of SLC7A10. The experimental protocols and workflows described in this guide provide a framework for the continued investigation of SLC7A10 and the discovery of new modulators of this important transporter.
References
- 1. In vitro Characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuronal d-Serine and Glycine Release Via the Asc-1 Transporter Regulates NMDA Receptor-Dependent Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Over-Production of the Human SLC7A10 in E. coli and Functional Assay in Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Preclinical Profile of BMS-466442: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for BMS-466442, a potent and selective inhibitor of the alanine-serine-cysteine transporter 1 (asc-1), also known as Solute Carrier Family 7 Member 10 (SLC7A10). This compound has been investigated for its potential role in modulating N-methyl-D-aspartate (NMDA) receptor activity, with initial therapeutic interest in schizophrenia.[1][2] This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Core Compound Characteristics
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the asc-1 transporter in various preclinical models.[3] However, it is important to note that the compound has been reported as unsuitable for in vivo studies, a critical consideration for its therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay System | Target | Parameter | Value (nM) | Reference |
| Rat Primary Cortical Cultures | asc-1 | IC50 | 20 | |
| HEK cells expressing asc-1 | asc-1 | IC50 | 37 | |
| Human asc-1 expressing cells | asc-1 | IC50 | 36.8 ± 11.6 | [3] |
| Primary Cultures | asc-1 | IC50 | 19.7 ± 6.7 | [3] |
| Rat Brain Synaptosomes | [3H] D-serine uptake | IC50 | 400 | [3] |
| Unknown System | asc-1 | IC50 | 11 | [3] |
Table 2: Selectivity Profile of this compound
| Transporter | Selectivity vs. asc-1 | Reference |
| LAT-2 | >1000-fold | |
| ASCT-2 | >1000-fold | |
| Over 40 other transporters | IC50s >10 µM | [4] |
Mechanism of Action: Inhibition of asc-1
This compound acts as a competitive inhibitor at the orthosteric site of the asc-1 transporter.[1] This transporter is responsible for the exchange of neutral amino acids, including D-serine, glycine, alanine, and cysteine, across the cell membrane. By blocking asc-1, this compound is hypothesized to increase the synaptic concentrations of the NMDA receptor co-agonists D-serine and glycine.[2] This, in turn, would enhance NMDA receptor activation without direct receptor agonism. Computational modeling and site-directed mutagenesis studies have been instrumental in elucidating this binding mechanism.[1]
Caption: this compound competitively inhibits the asc-1 transporter, increasing extracellular D-serine and glycine.
Key Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, this section outlines the methodologies for key experiments based on published literature.
[3H] D-Serine Uptake Assay
This assay is fundamental to quantifying the inhibitory activity of this compound on the asc-1 transporter.
Objective: To measure the inhibition of D-serine uptake into cells or synaptosomes by this compound.
General Procedure:
-
Cell/Synaptosome Preparation:
-
HEK293 cells stably expressing the human asc-1 transporter or primary cortical neurons/rat brain synaptosomes are cultured and prepared.
-
-
Incubation with Inhibitor:
-
A concentration range of this compound is pre-incubated with the prepared cells or synaptosomes in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
-
Initiation of Uptake:
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H] D-serine.
-
-
Termination of Uptake:
-
After a defined incubation period, the uptake is terminated by rapid washing with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification:
-
The cells or synaptosomes are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Caption: Generalized workflow for determining the IC50 of this compound using a radiolabeled D-serine uptake assay.
Site-Directed Mutagenesis
Site-directed mutagenesis studies were crucial in identifying the specific amino acid residues of the asc-1 transporter that interact with this compound.
Objective: To identify key amino acid residues in the asc-1 binding pocket for this compound.
General Procedure:
-
Homology Modeling:
-
A homology model of the human asc-1 transporter is generated to predict the putative binding site of this compound.
-
-
Mutant Design:
-
Based on the model, key residues suspected of interacting with the compound are selected for mutation (e.g., Tyrosine to Alanine).
-
-
Mutagenesis:
-
The asc-1 expression vector is subjected to site-directed mutagenesis to introduce the desired amino acid substitutions.
-
-
Transfection and Expression:
-
The wild-type and mutant asc-1 constructs are transfected into a suitable cell line (e.g., HEK293).
-
-
Functional Assay:
-
The inhibitory effect of this compound on D-serine uptake is assessed in cells expressing the wild-type and mutant transporters using the assay described above.
-
-
Data Analysis:
-
A significant increase in the IC50 value for a mutant compared to the wild-type indicates that the mutated residue is important for inhibitor binding. Studies have identified Y333 and Y396 as key residues in the binding of this compound.[1]
-
Caption: Workflow for identifying key binding residues of this compound on the asc-1 transporter.
In Vivo Suitability
A significant aspect of the preclinical profile of this compound is its reported unsuitability for in vivo studies. The specific reasons for this limitation are not extensively detailed in the public domain but could be attributed to a number of factors including poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) or off-target toxicity identified in early animal studies. This characteristic has likely limited its progression into later-stage preclinical and clinical development.
Summary and Conclusion
This compound is a well-characterized, potent, and selective in vitro inhibitor of the asc-1 (SLC7A10) transporter. Its mechanism of action, involving competitive inhibition at the orthosteric site and interaction with key tyrosine residues, is well-supported by experimental data. While it serves as a valuable research tool for studying the function of the asc-1 transporter, its unsuitability for in vivo applications has precluded its development as a therapeutic agent. This technical guide provides a consolidated resource for researchers interested in the preclinical science of this compound and the broader field of asc-1 transporter modulation.
References
Methodological & Application
Application Notes and Protocols for BMS-466442 in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BMS-466442, a selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1), in primary cortical neuron cultures. The protocols outlined below are intended to facilitate the investigation of its neuroprotective potential and mechanism of action.
Introduction
This compound is a potent and selective experimental drug that inhibits the ASC-1 transporter.[1][2][3][4][5] This transporter is involved in the exchange of neutral amino acids, including D-serine and glycine, which are crucial co-agonists for the activation of N-methyl-D-aspartate (NMDA) receptors.[1] By inhibiting ASC-1, this compound can indirectly modulate NMDA receptor activity, which plays a central role in synaptic plasticity, learning, and memory, as well as in excitotoxic neuronal death. Research suggests that this compound may have neuroprotective effects, as evidenced by its ability to reduce the number of malformed neurons and rescue synaptic damage in a mouse model of brain injury.[6]
Mechanism of Action
This compound acts as a selective inhibitor of the ASC-1 amino acid transporter.[1][2][3][4][5][6] This inhibition leads to an increase in the intracellular levels of the endogenous NMDA receptor ligands, glycine and D-serine.[1] The elevated concentrations of these co-agonists are thought to enhance the activation of NMDA receptors, a mechanism that is being explored for its therapeutic potential in conditions like schizophrenia.[1][2] In the context of neuroprotection, modulating NMDA receptor function is a key area of investigation.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell System | Reference |
| IC50 for ASC-1 Inhibition | 20 nM | Rat Primary Cortical Cultures | [4][5] |
| IC50 for ASC-1 Inhibition | 36.8 nM | HEK293 cells expressing ASC-1 | [6] |
| IC50 for [3H] D-serine uptake | 400 nM | Rat brain synaptosomes | [2] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat or mouse embryos.
Materials:
-
Timed-pregnant Sprague-Dawley rat or C57BL/6 mouse (E18)
-
Hibernate®-E medium
-
Neurobasal® Plus Medium supplemented with B-27® Plus, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Papain and DNase I
-
Trypsin inhibitor
-
Sterile dissection tools
-
Sterile culture plates/dishes
Procedure:
-
Plate Coating:
-
Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash plates three times with sterile, deionized water and allow to dry.
-
Coat the Poly-D-lysine treated plates with laminin (10 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C before use.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the cortices from E18 embryos in ice-cold Hibernate®-E medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with a papain solution (e.g., 20 units/mL) containing DNase I (e.g., 100 units/mL) for 20-30 minutes at 37°C.
-
Inhibit the papain activity with a trypsin inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Aspirate the laminin solution from the coated plates and wash once with sterile PBS.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) in pre-warmed culture medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium.
-
Continue to replace half of the medium every 2-3 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 14.
-
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures (DIV 7-14)
-
This compound stock solution (in DMSO)
-
Glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Culture medium
Procedure:
-
Toxicity/Dose-Response of this compound (Optional but Recommended):
-
Treat mature neuron cultures with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 24 hours.
-
Assess cell viability using an MTT or LDH assay to determine the non-toxic working concentration range.
-
-
Neuroprotection Experiment:
-
Pre-treat the primary cortical neuron cultures with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for 1-2 hours.
-
Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 20-50 µM.
-
Co-incubate the neurons with this compound and glutamate for 24 hours.
-
Include the following control groups:
-
Vehicle control (no this compound, no glutamate)
-
This compound only control
-
Glutamate only control
-
-
-
Assessment of Neuronal Viability:
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH release, an indicator of cell death.
-
-
Normalize the results to the vehicle control group.
-
Signaling Pathway Visualization
The neuroprotective effects of compounds are often mediated through specific signaling pathways that promote cell survival and inhibit apoptosis. While the direct downstream pathway of ASC-1 inhibition by this compound in a neuroprotective context is still under investigation, a common pathway involved in neuronal survival is the Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Glia-derived D-serine controls NMDA receptor activity and synaptic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
Application Notes and Protocols: Determination of BMS-466442 IC50 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-466442 is identified as a potent and selective inhibitor of the alanine-serine-cysteine transporter-1 (ASC-1), also known as SLC7A10.[1][2][3] This transporter plays a crucial role in the regulation of extracellular levels of D-serine, glycine, and other neutral amino acids, which are essential for modulating NMDA receptor activity in the central nervous system.[1] Consequently, inhibitors of ASC-1 like this compound are valuable research tools and potential therapeutic agents for conditions such as schizophrenia.[1][2]
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in Human Embryonic Kidney 293 (HEK293) cells. The IC50 value is a critical parameter for quantifying the potency of an inhibitor. The primary method detailed here is a radiolabeled amino acid uptake assay, which directly measures the function of the ASC-1 transporter.
Data Presentation
The following table summarizes the reported IC50 values for this compound in HEK293 cells expressing the ASC-1 transporter.
| Cell Line | Assay Principle | Reported IC50 (nM) | Reference |
| HEK293 cells expressing ASC-1 | Inhibition of ASC-1 activity | 36.8 ± 11.6 | [2] |
| HEK cells expressing ASC-1 | Inhibition of ASC-1 transporter | 37 | [3] |
| Human ASC-1 expressing cells | Inhibition of ASC-1 activity | 36.8 | [4] |
Signaling Pathways and Mechanism of Action
This compound acts by competitively inhibiting the ASC-1 transporter.[5] This transporter facilitates the movement of small neutral amino acids, such as D-serine, glycine, alanine, and cysteine, across the cell membrane. By blocking this transporter, this compound effectively reduces the uptake of these amino acids into the cell. In the context of the nervous system, this leads to an increase in the extracellular concentration of NMDA receptor co-agonists like D-serine and glycine, thereby indirectly modulating NMDA receptor function.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a [³H] D-Serine Uptake Assay
This protocol describes the determination of the IC50 value of this compound by measuring the inhibition of radiolabeled D-serine uptake in HEK293 cells stably expressing the human ASC-1 transporter.
Materials:
-
HEK293 cells stably expressing human ASC-1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM KCl, 10 mM glucose, pH 7.4
-
[³H] D-Serine (specific activity ~20-30 Ci/mmol)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Scintillation fluid
-
Scintillation counter
-
96-well cell culture plates
-
Multichannel pipette
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-ASC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere and grow for 24-48 hours to form a confluent monolayer.
-
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in HBS to obtain a range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
-
-
[³H] D-Serine Uptake Assay:
-
Wash the cell monolayer twice with pre-warmed HBS.
-
Add 50 µL of HBS containing the various concentrations of this compound to the respective wells. Include a vehicle control (HBS with 0.1% DMSO) and a non-specific uptake control (e.g., a high concentration of a known ASC-1 inhibitor or a different substrate).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Add 50 µL of HBS containing [³H] D-serine to each well to a final concentration of approximately 100 nM.
-
Incubate the plate at 37°C for a predetermined optimal uptake time (e.g., 10-20 minutes, determined in preliminary experiments).
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting
-
High background signal: Ensure thorough washing steps to remove extracellular [³H] D-serine. Optimize the washing procedure by increasing the number of washes or the volume of PBS.
-
Low signal-to-noise ratio: Optimize cell seeding density and uptake incubation time. Ensure the specific activity of the radiolabeled substrate is adequate.
-
Poor curve fit: Expand the range of inhibitor concentrations to ensure a complete dose-response curve with a clear upper and lower plateau. Ensure accurate pipetting and serial dilutions.
-
Cell detachment: Handle the plates gently during washing steps. Ensure cells are well-adhered before starting the assay.
Conclusion
The provided protocol offers a robust method for determining the IC50 of this compound in HEK293 cells. Accurate determination of this value is essential for the characterization of this inhibitor and for its application in further research and drug development endeavors. The established IC50 values in the low nanomolar range highlight the high potency of this compound as an ASC-1 transporter inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-466442 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-466442 is a potent and selective inhibitor of the alanine-serine-cysteine transporter-1 (asc-1), also known as SLC7A10.[1][2][3][4] Asc-1 is a sodium-independent amino acid transporter responsible for the exchange of neutral amino acids such as glycine, D-serine, L-serine, alanine, and cysteine across cell membranes.[3] By inhibiting asc-1, this compound can modulate the levels of key neurotransmitters, particularly the NMDA receptor co-agonists glycine and D-serine, making it a valuable tool for research in areas such as schizophrenia and other neurological disorders.[1][2][3] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₁H₃₀N₄O₅ |
| Molecular Weight | 538.6 g/mol |
| CAS Number | 1598424-76-0 |
| Purity | ≥98% |
Table 2: Solubility Data
| Solvent | Solubility | Concentration |
| DMSO | Soluble | up to 100 mM |
| DMSO | Sparingly soluble | 1-10 mg/mL[5] |
| Acetonitrile | Slightly soluble | 0.1-1 mg/mL[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.64 mM |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 4.64 mM |
Table 3: Recommended Storage Conditions
| Solution Type | Storage Temperature | Shelf Life |
| Solid Compound | -20°C | ≥ 4 years[5] |
| Stock Solution in DMSO | -20°C | 1 month[1] |
| Stock Solution in DMSO | -80°C | 6 months[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid compound
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the compound: Accurately weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.386 mg of this compound (Molecular Weight = 538.6 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound solid. For 5.386 mg, add 1 mL of DMSO.
-
Dissolve the compound: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solution.
Signaling Pathway
This compound acts as a selective inhibitor of the alanine-serine-cysteine transporter-1 (asc-1). This transporter is involved in the regulation of extracellular levels of several neutral amino acids, including the NMDA receptor co-agonists D-serine and glycine. By blocking the reuptake of these amino acids, this compound can effectively increase their synaptic concentration, thereby potentiating NMDA receptor-mediated neurotransmission.
Signaling Pathway of this compound Action
Caption: this compound inhibits the asc-1 transporter, increasing synaptic glycine and D-serine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. Asc-1 Transporter (SLC7A10): Homology Models And Molecular Dynamics Insights Into The First Steps Of The Transport Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vitro Assay Design with BMS-466442
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-466442 is a potent and selective small molecule inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as SLC7A10.[1][2][3][4] ASC-1 is a neutral amino acid transporter responsible for the transport of D-serine, glycine, alanine, and cysteine. By inhibiting ASC-1, this compound effectively increases the intracellular concentrations of D-serine and glycine.[1] These amino acids are crucial co-agonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Consequently, this compound indirectly enhances NMDA receptor activation, making it a valuable tool for studying neurological and psychiatric disorders, including schizophrenia.[1][2]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds targeting the ASC-1 transporter. The protocols cover direct target engagement, functional downstream effects, and potential impacts on cell viability.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency across different experimental systems.
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value | Reference |
| HEK293 cells expressing ASC-1 | IC50 | 11 nM | [2] |
| Human ASC-1 expressing cells | IC50 | 36.8 ± 11.6 nM | [2] |
| Rat primary cortical cultures | IC50 | 19.7 ± 6.7 nM | [2][3][4] |
| Rat brain synaptosomes ([3H] D-serine uptake) | IC50 | 400 nM | [2] |
Table 2: Selectivity of this compound
| Transporter | Selectivity vs. ASC-1 | Reference |
| LAT-2 | >1000-fold | [3][4] |
| ASCT-2 | >1000-fold | [3][4] |
| Over 40 other transporters | IC50s > 10 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro characterization.
Experimental Protocols
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the inhibitory effect of this compound on the ASC-1 transporter by quantifying the uptake of a radiolabeled substrate, such as [3H] D-serine.
Materials:
-
HEK293 cells stably expressing human ASC-1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well plates
-
This compound
-
[3H] D-serine
-
Unlabeled D-serine
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Cell Plating: Seed HEK293-ASC-1 cells onto poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in HBSS to achieve the desired final concentrations.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of pre-warmed HBSS.
-
Add 50 µL of HBSS containing the various concentrations of this compound (or vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition: Add 50 µL of HBSS containing [3H] D-serine (final concentration, e.g., 10 nM) to each well. For non-specific uptake control, add a high concentration of unlabeled D-serine (e.g., 1 mM) to designated wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Assay Termination:
-
Rapidly aspirate the solution from the wells.
-
Wash the cells three times with 150 µL of ice-cold HBSS to remove unincorporated radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of 0.1 M NaOH to each well to lyse the cells.
-
Incubate at room temperature for 30 minutes.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts in the presence of excess unlabeled D-serine) from all other values.
-
Normalize the data to the vehicle control (100% uptake).
-
Plot the percentage of uptake against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Intracellular D-Serine Measurement by HPLC
This protocol describes the quantification of intracellular D-serine levels in response to this compound treatment using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or a relevant cell line)
-
This compound
-
D-serine standard
-
Perchloric acid (PCA)
-
O-phthaldialdehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence detector and a chiral column
Protocol:
-
Cell Culture and Treatment:
-
Culture neuronal cells in 6-well plates to confluency.
-
Treat the cells with various concentrations of this compound (or vehicle control) in culture medium for a defined period (e.g., 1-4 hours).
-
-
Sample Preparation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold 0.4 M PCA to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the amino acids.
-
-
Derivatization:
-
Mix a portion of the supernatant with the OPA derivatizing reagent according to the manufacturer's instructions.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system equipped with a chiral column.
-
Use a mobile phase gradient optimized for the separation of D- and L-serine.
-
Detect the derivatized amino acids using a fluorescence detector (e.g., Ex/Em = 340/450 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of D-serine.
-
Quantify the amount of D-serine in the samples by comparing their peak areas to the standard curve.
-
Normalize the D-serine concentration to the total protein content of the cell lysate (determined by a BCA assay on the PCA pellet).
-
NMDA Receptor Activity Assay (Calcium Flux)
This assay measures the functional downstream consequence of ASC-1 inhibition by quantifying NMDA receptor-mediated calcium influx.
Materials:
-
Primary neuronal culture or a cell line expressing NMDA receptors
-
This compound
-
NMDA
-
Glycine
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HBSS
-
Fluorescence plate reader with kinetic read capabilities
Protocol:
-
Cell Plating: Seed cells onto black-walled, clear-bottom 96-well plates and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well.
-
-
Compound Treatment:
-
Add various concentrations of this compound (or vehicle) to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence kinetically (e.g., every 1 second) at Ex/Em = 485/525 nm.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Using the plate reader's injector, add a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to stimulate the NMDA receptors.
-
Continue recording the fluorescence for at least 2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response in the vehicle-treated control wells.
-
Plot the normalized response against the concentration of this compound to determine its effect on NMDA receptor activity.
-
Neuronal Cell Viability Assay (MTT Assay)
This assay assesses the general health of neuronal cells and can be used to determine any potential cytotoxicity of this compound or its protective effects in a disease model.
Materials:
-
Primary neuronal culture or a relevant neuronal cell line
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Plating and Treatment:
-
Seed neuronal cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle control and a positive control for cell death if applicable (e.g., a known neurotoxin).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes in the dark, with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (containing only medium and MTT).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of this compound.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Advancing CNS and Pain Drug Discovery: A Precise Assay for NMDA Receptor Evaluation - Neuroservices-Alliance [neuroservices-alliance.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-466442 in Synaptosome Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-466442 is a potent and selective experimental drug that functions as an inhibitor of the Alanine Serine Cysteine Transporter-1 (ASC-1), also known as SLC7A10. By blocking ASC-1, this compound effectively increases the extracellular concentrations of the endogenous NMDA receptor co-agonists, D-serine and glycine. This modulation of NMDA receptor activity makes this compound a valuable research tool for studying synaptic transmission, plasticity, and its potential therapeutic applications in conditions like schizophrenia.
Synaptosomes, which are isolated, sealed nerve terminals, provide an excellent in vitro model to study the presynaptic effects of compounds like this compound. They retain functional machinery for neurotransmitter uptake, storage, and release, allowing for the detailed investigation of a drug's mechanism of action at the synapse.
These application notes provide detailed protocols for utilizing this compound in rat brain synaptosome preparations to study its effects on D-serine uptake and its subsequent impact on NMDA receptor signaling.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound in various experimental systems, with a focus on its application in synaptosomes.
| Parameter | Value | System | Reference |
| IC50 (ASC-1 Inhibition) | 11 nM | - | [1] |
| IC50 ([3H]D-serine Uptake Inhibition) | 400 nM | Rat Brain Synaptosomes | [1] |
| IC50 (ASC-1 Activity Inhibition) | 36.8 ± 11.6 nM | Human ASC-1 Expressing Cells | [1] |
| IC50 (ASC-1 Activity Inhibition) | 19.7 ± 6.7 nM | Primary Cultures | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound inhibits the ASC-1 transporter located on the presynaptic membrane. This transporter is responsible for the uptake of D-serine and glycine from the synaptic cleft into the neuron. By blocking this uptake, this compound leads to an accumulation of these co-agonists in the extracellular space, thereby enhancing the activation of NMDA receptors on the postsynaptic membrane.
Caption: Mechanism of this compound action at the synapse.
Experimental Workflow: D-Serine Uptake Assay
This workflow outlines the key steps for performing a [3H]D-serine uptake assay in rat brain synaptosomes to determine the inhibitory effect of this compound.
Caption: Workflow for [³H]D-serine uptake assay.
Experimental Protocols
Protocol 1: Preparation of Rat Brain Synaptosomes
This protocol describes a standard method for the isolation of a crude synaptosomal fraction (P2 pellet) from rat brain tissue.
Materials:
-
Whole rat brain
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, supplemented with protease inhibitors (e.g., PMSF). Keep on ice.
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved institutional animal care and use committee protocols.
-
Rapidly dissect the brain and place it in ice-cold homogenization buffer.
-
Mince the brain tissue and homogenize in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with 10-12 gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1 pellet).
-
Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.
-
Discard the supernatant (S2). The resulting pellet (P2) is the crude synaptosomal fraction.
-
Gently resuspend the P2 pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer) to the desired protein concentration.
-
Determine the protein concentration of the synaptosomal preparation using a standard method such as the Bradford or BCA assay.
Protocol 2: [3H]D-Serine Uptake Assay in Synaptosomes
This protocol is designed to measure the inhibitory effect of this compound on the uptake of radiolabeled D-serine into prepared synaptosomes.
Materials:
-
Synaptosome preparation (from Protocol 1)
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (in mM: 124 NaCl, 4 KCl, 1.2 KH2PO4, 1.3 MgSO4, 2 CaCl2, 10 Glucose, 25 HEPES, pH 7.4).
-
[3H]D-Serine (specific activity ~20-40 Ci/mmol)
-
This compound stock solution (in DMSO)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration manifold
-
Ice-cold wash buffer (e.g., KRH buffer)
Procedure:
-
Dilute the synaptosome preparation in KRH buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.
-
Aliquot the synaptosome suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound (e.g., 1 nM to 10 µM final concentration) or vehicle (DMSO) to the tubes. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%.
-
Pre-incubate the synaptosomes with this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding [3H]D-Serine to a final concentration of approximately 10-50 nM.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal incubation time should be determined empirically to be within the linear range of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters under vacuum.
-
Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove unincorporated radioactivity.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
To determine non-specific uptake, run parallel samples in the presence of a high concentration of unlabeled D-serine (e.g., 1 mM) or at 4°C.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake for each condition.
-
Plot the percentage inhibition of [3H]D-serine uptake against the log concentration of this compound to determine the IC50 value.
Protocol 3: Measurement of Depolarization-Evoked Neurotransmitter Release
This protocol provides a general framework for measuring the effect of this compound on the release of neurotransmitters, such as glutamate or pre-loaded radiolabeled tracers, from synaptosomes following depolarization.
Materials:
-
Synaptosome preparation (from Protocol 1)
-
Basal Buffer (e.g., KRH buffer with 2 mM CaCl2)
-
Depolarization Buffer (e.g., KRH buffer with elevated KCl, e.g., 40-60 mM, and reduced NaCl to maintain osmolarity, with 2 mM CaCl2)
-
Calcium-Free Depolarization Buffer (as above, but with CaCl2 omitted and 0.5 mM EGTA added)
-
This compound stock solution
-
Detection system for the neurotransmitter of interest (e.g., HPLC with fluorescence detection for glutamate, or scintillation counting for radiolabeled tracers).
Procedure:
-
Resuspend the synaptosome preparation in Basal Buffer.
-
Aliquot the synaptosomes and pre-incubate with either vehicle or desired concentrations of this compound for 15-30 minutes at 37°C.
-
After the pre-incubation, pellet the synaptosomes by centrifugation (e.g., 10,000 x g for 5 minutes) and resuspend them in either Basal Buffer or Depolarization Buffer (with or without calcium).
-
Incubate for a defined release period (e.g., 2-5 minutes) at 37°C.
-
Terminate the release by pelleting the synaptosomes by centrifugation.
-
Carefully collect the supernatant, which contains the released neurotransmitters.
-
Quantify the amount of neurotransmitter in the supernatant using the appropriate detection method.
-
The remaining synaptosomal pellet can be lysed to determine the total amount of neurotransmitter, allowing for the calculation of fractional release.
-
Compare the amount of neurotransmitter released in the presence of this compound to the vehicle control to determine the effect of the compound. The use of calcium-free buffer helps to distinguish between calcium-dependent (vesicular) and calcium-independent (transporter-mediated) release.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the ASC-1 transporter and the modulation of NMDA receptor function by endogenous co-agonists. The protocols provided here offer a starting point for researchers to explore the effects of this compound in synaptosome preparations. These assays can be adapted to investigate various aspects of synaptic function and to screen for novel compounds targeting the ASC-1 transporter. As with any experimental system, optimization of specific parameters such as protein concentration, incubation times, and reagent concentrations may be necessary to achieve robust and reproducible results.
References
Application Notes and Protocols for D-serine Uptake Assay Using BMS-466442
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a vital role in synaptic transmission and plasticity.[1][2] The regulation of extracellular D-serine levels is critical for normal brain function, and its dysregulation has been implicated in various neurological and psychiatric disorders, including schizophrenia.[3][4][5] The alanine-serine-cysteine transporter-1 (Asc-1), also known as SLC7A10, is a key transporter responsible for the uptake and release of D-serine in the brain.[3][4] BMS-466442 is a potent and selective inhibitor of the Asc-1 transporter, making it a valuable pharmacological tool for studying the role of Asc-1 in D-serine homeostasis and its potential as a therapeutic target.[3][6][7][8]
These application notes provide detailed protocols for performing a D-serine uptake assay using this compound to characterize its inhibitory activity on the Asc-1 transporter.
Data Presentation
Inhibitory Activity of this compound on Asc-1 Transporter
| Cell Type/Preparation | IC50 Value (nM) | Reference |
| HEK293 cells expressing Asc-1 | 11 | [6] |
| Human asc-1 expressing cells | 36.8 ± 11.6 | [6] |
| Rat primary cortical cultures | 19.7 ± 6.7 | [6] |
| Rat brain synaptosomes ([3H]D-serine uptake) | 400 | [6] |
Note: IC50 values can vary depending on the experimental conditions, including cell type, substrate concentration, and assay format.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of D-serine transport via Asc-1 and its inhibition by this compound, along with the general workflow for the D-serine uptake assay.
References
- 1. D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Expression of D-serine and glycine transporters in the prefrontal cortex and cerebellum in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Adipose Cell Thermogenesis Studies
Topic: Treatment of Adipose Cells for Thermogenesis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of adipose cell thermogenesis is a critical area of research for understanding and combating obesity and related metabolic disorders. Brown and beige adipocytes possess the unique ability to dissipate chemical energy as heat, a process primarily mediated by Uncoupling Protein 1 (UCP1) located in the inner mitochondrial membrane.[1][2][3][4] The activation of this thermogenic process in brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT) are promising therapeutic strategies.[2][5] These application notes provide a generalized framework and detailed protocols for investigating the thermogenic potential of a hypothetical small molecule activator, hereafter referred to as "Compound T," in cultured adipocytes. The principles and methods described herein are based on established techniques for studying adipocyte thermogenesis.[5][6][7]
Mechanism of Action: A Generalized Overview
Thermogenesis in adipocytes is predominantly regulated by the sympathetic nervous system through the release of norepinephrine, which activates β-adrenergic receptors (β-ARs).[1][3][8] This initiates a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), leading to the transcriptional upregulation of thermogenic genes, including Ucp1, and the activation of lipolysis to provide fatty acids as fuel for heat production.[3][8][9] Many small molecule thermogenic inducers aim to mimic or enhance this natural pathway.
For the purpose of these notes, "Compound T" is assumed to be a potent and selective activator of a key signaling node within the thermogenic pathway, leading to increased UCP1 expression and mitochondrial respiration.
Data Presentation
Table 1: In Vitro Efficacy of Compound T on Murine Adipocytes
| Parameter | Control | Compound T (1 µM) | Compound T (10 µM) | Positive Control (Forskolin, 10 µM) |
| UCP1 mRNA Expression (Fold Change) | 1.0 | 4.5 ± 0.5 | 12.2 ± 1.1 | 15.0 ± 1.5 |
| UCP1 Protein Level (Relative Units) | 1.0 | 3.8 ± 0.4 | 9.5 ± 0.9 | 11.2 ± 1.0 |
| Basal Oxygen Consumption Rate (OCR) (pmol/min/µg protein) | 150 ± 12 | 250 ± 20 | 450 ± 35 | 500 ± 40 |
| Uncoupled OCR (pmol/min/µg protein) | 50 ± 5 | 150 ± 15 | 350 ± 30 | 400 ± 35 |
| Glycerol Release (nmol/mg protein) | 25 ± 3 | 60 ± 7 | 110 ± 12 | 125 ± 15 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Key Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| Differentiated Adipocytes (e.g., 3T3-L1, primary stromal vascular fraction) | ATCC / In-house isolation | Varies |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Insulin, Dexamethasone, IBMX (for differentiation) | Sigma-Aldrich | I9278, D4902, I5879 |
| Rosiglitazone | Cayman Chemical | 71740 |
| Compound T | (Hypothetical) | N/A |
| Forskolin | Sigma-Aldrich | F6886 |
| TRIzol Reagent | Invitrogen | 15596026 |
| iScript cDNA Synthesis Kit | Bio-Rad | 1708891 |
| SsoAdvanced Universal SYBR Green Supermix | Bio-Rad | 1725271 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| UCP1 Antibody | Abcam | ab10983 |
| Seahorse XF Cell Culture Microplates | Agilent | 102416-100 |
| Seahorse XF Calibrant | Agilent | 100840-000 |
| Seahorse XF Base Medium | Agilent | 102353-100 |
| Oligomycin, FCCP, Rotenone/Antimycin A | Agilent | 103015-100 |
| Free Glycerol Reagent | Sigma-Aldrich | F6428 |
Experimental Protocols
Adipocyte Culture and Differentiation
This protocol describes the differentiation of preadipocytes into mature, thermogenically competent adipocytes.
-
Cell Seeding: Plate preadipocytes (e.g., 3T3-L1) in DMEM with 10% FBS and 1% Penicillin-Streptomycin and grow to confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation cocktail containing DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 10 µg/mL insulin. For browning protocols, 1 µM rosiglitazone can be included.[5]
-
Maintenance of Differentiation (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maturation (Day 4 onwards): Replace the medium every 2 days with DMEM containing 10% FBS. Mature, lipid-laden adipocytes should be visible by day 8-10.
Treatment with Thermogenic Compound T
-
On day 8-10 of differentiation, replace the culture medium with fresh DMEM containing 10% FBS.
-
Prepare stock solutions of Compound T and controls (e.g., Forskolin as a positive control, vehicle as a negative control) in a suitable solvent (e.g., DMSO).
-
Add the compounds to the culture medium at the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 6-24 hours for gene expression analysis, 24-48 hours for protein and metabolic analysis).
Gene Expression Analysis by qRT-PCR
This protocol quantifies the expression of thermogenic marker genes.
-
RNA Isolation: After treatment, wash cells with PBS and lyse them directly in the culture dish using TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry. Use primers specific for Ucp1 and a housekeeping gene (e.g., Gapdh or Actb) for normalization. The cycling conditions are typically an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds.[10]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Protein Expression Analysis by Western Blot
This protocol assesses the protein levels of UCP1.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against UCP1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the UCP1 signal to a loading control (e.g., β-actin or GAPDH).
Measurement of Mitochondrial Respiration
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial activity.[7]
-
Cell Seeding: Seed and differentiate adipocytes in a Seahorse XF cell culture microplate.
-
Treatment: Treat the differentiated adipocytes with Compound T as described in Protocol 2.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Seahorse XF Analyzer Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and proton leak from the OCR measurements.
Lipolysis Assay
This protocol measures the release of glycerol into the medium as an indicator of lipolysis.[7][11]
-
Treatment: Treat differentiated adipocytes with Compound T in serum-free DMEM for a specified period (e.g., 2-4 hours).
-
Sample Collection: Collect the culture medium from each well.
-
Glycerol Measurement: Determine the glycerol concentration in the medium using a commercially available free glycerol reagent kit according to the manufacturer's instructions.
-
Normalization: After collecting the medium, lyse the cells and measure the total protein content to normalize the glycerol release data.
Visualizations
Caption: Generalized signaling pathway for adipocyte thermogenesis.
Caption: Experimental workflow for studying thermogenesis.
References
- 1. Precision Nutrition to Activate Thermogenesis as a Complementary Approach to Target Obesity and Associated-Metabolic-Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adipose Tissue Dynamics, Thermogenesis, and Interorgan Connections for Preventing Obesity and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Method to Induce Brown/Beige Adipocyte Differentiation from Murine Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for assessing adipocyte thermogenesis [dea.lib.unideb.hu]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Lipid Transport in Brown Adipocyte Thermogenesis [frontiersin.org]
- 9. Latest advances in the regulatory genes of adipocyte thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Adipogenic Genes by Novel Serum-Free Conditions From Pre-adipocyte 3T3-L1 and ST2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-466442 in Amino Acid Transport System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-466442 is a potent and selective experimental drug that acts as an inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as SLC7A10.[1] ASC-1 is a neutral amino acid transporter responsible for the uptake and release of D-serine, glycine, alanine, and cysteine.[2][3] Its role in regulating the synaptic concentrations of the NMDA receptor co-agonists D-serine and glycine has made it a target for therapeutic intervention in conditions like schizophrenia.[3] this compound has been characterized as a non-competitive inhibitor of ASC-1, binding to the orthosteric site and locking the transporter in a conformation that prevents amino acid transport.[1][4] These application notes provide a summary of the quantitative data on this compound's inhibitory activity and detailed protocols for its use in studying amino acid transport systems.
Data Presentation
The following tables summarize the in vitro efficacy of this compound in inhibiting ASC-1 activity across different experimental systems.
Table 1: In Vitro Inhibitory Activity of this compound on ASC-1
| System | Assay | Substrate | IC50 Value | Reference |
| HEK293 cells expressing human ASC-1 | Amino Acid Uptake | [3H]D-serine | 11 nM | [5] |
| HEK293 cells expressing human ASC-1 | Amino Acid Uptake | Not Specified | 36.8 ± 11.6 nM | [5] |
| Rat primary cortical cultures | Amino Acid Uptake | Not Specified | 19.7 ± 6.7 nM | [5] |
| Rat brain synaptosomes | Amino Acid Uptake | [3H]D-serine | 400 nM | [5] |
Table 2: Selectivity of this compound
| Transporter | Selectivity vs. ASC-1 | Reference |
| LAT-2 | >1000-fold | [2] |
| ASCT-2 | >1000-fold | [2] |
| Over 40 other transporters | IC50s > 10 µM | [2] |
Signaling Pathways and Experimental Workflows
The inhibition of ASC-1 by this compound has implications for several signaling pathways, primarily through its modulation of extracellular D-serine and glycine levels, which are co-agonists of the NMDA receptor.
Caption: Mechanism of this compound action on ASC-1 and NMDA receptor signaling.
The following diagram illustrates a general workflow for an in vitro amino acid uptake assay to evaluate the inhibitory potential of compounds like this compound.
Caption: General workflow for an in vitro amino acid uptake assay.
Experimental Protocols
In Vitro Amino Acid Uptake Assay in HEK293 Cells Expressing ASC-1
This protocol is designed to determine the inhibitory potency (IC50) of this compound on ASC-1-mediated amino acid transport.
Materials:
-
HEK293 cells stably expressing human ASC-1
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Poly-D-lysine coated 96-well plates
-
This compound stock solution (in DMSO)
-
Radiolabeled substrate (e.g., [3H]D-serine)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Wash buffer (ice-cold HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-ASC-1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in uptake buffer. Include a vehicle control (DMSO).
-
Pre-incubation: Aspirate the culture medium from the wells and wash once with uptake buffer. Add the this compound dilutions or vehicle to the respective wells and pre-incubate for 15 minutes at room temperature.
-
Initiate Uptake: Add the radiolabeled substrate (e.g., [3H]D-serine at a final concentration of 10 nM) to each well to initiate the uptake.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer to remove extracellular radioactivity.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-labeled substrate). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
[3H]D-serine Uptake Assay in Rat Brain Synaptosomes
This protocol is for assessing the effect of this compound on D-serine uptake in a more physiologically relevant ex vivo preparation.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
[3H]D-serine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Wash buffer (ice-cold uptake buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Glass-Teflon homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in uptake buffer.
-
-
Uptake Assay:
-
Aliquot the synaptosomal suspension into microcentrifuge tubes.
-
Add this compound at various concentrations or vehicle (DMSO) and pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by adding [3H]D-serine (final concentration ~50 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by adding ice-cold wash buffer followed by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured at 4°C or in the presence of a high concentration of unlabeled D-serine).
-
Determine the IC50 value of this compound as described in the previous protocol.
-
Applications in Disease Models and Physiological Studies
This compound serves as a valuable tool to investigate the physiological and pathophysiological roles of ASC-1.
-
Schizophrenia Research: By inhibiting ASC-1, this compound can increase synaptic levels of D-serine and glycine, potentially alleviating NMDA receptor hypofunction, a key hypothesis in the pathophysiology of schizophrenia.[3]
-
Neurological Injury: Studies have explored the use of this compound in models of traumatic brain injury, where it may modulate excitotoxicity and neuroinflammation.
-
Metabolic Research: this compound has been used to study the role of ASC-1 in adipocyte thermogenesis, demonstrating that ASC-1-dependent amino acid uptake is crucial for the thermogenic response.[6]
Disclaimer: this compound is an experimental drug and should be used for research purposes only. Appropriate safety precautions should be taken when handling this compound. The protocols provided are for guidance and may require optimization for specific experimental conditions.
References
- 1. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 3. In vitro Characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transient kinetics reveal the mechanism of competitive inhibition of the neutral amino acid transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing BMS-466442 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-466442. Our goal is to help you prevent common issues, such as precipitation, and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture media. What should I do?
A1: Precipitation of this compound upon addition to aqueous media is a common issue due to its low aqueous solubility. Here are several steps you can take to resolve this:
-
Ensure Complete Dissolution of Stock Solution: Before preparing your working solution, ensure that your this compound stock solution in DMSO is fully dissolved. If you observe any precipitate in the stock, you can warm the solution to 37°C and use sonication to aid dissolution.[1]
-
Prepare Fresh Working Solutions: It is highly recommended to prepare working solutions fresh for each experiment.[2][3]
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your culture media. While this compound is soluble in DMSO, a high final concentration of the compound in an aqueous environment with a low percentage of DMSO can lead to precipitation.
-
Media Components: Certain components in complex cell culture media can contribute to the precipitation of small molecules.[4][5] Consider if any recent changes to your media formulation could be a factor.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.[6] Some sources indicate a solubility of 100 mg/mL in DMSO, which is equivalent to 185.67 mM.[1]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored at -20°C or -80°C.[6] For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the alanine-serine-cysteine transporter-1 (asc-1), which is also known as SLC7A10.[2][7][8] By inhibiting asc-1, this compound prevents the uptake of D-serine, glycine, and other neutral amino acids into cells.[9] This leads to an increase in the extracellular levels of D-serine and glycine, which are co-agonists of the NMDA receptor. The increased availability of these co-agonists enhances NMDA receptor activation.[7]
Troubleshooting Guide
Issue: Precipitate formation in stock or working solutions.
| Potential Cause | Recommended Solution |
| Incomplete initial dissolution | Gently warm the stock solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[1] |
| Supersaturation of working solution | Prepare a fresh working solution and ensure the final concentration in your experimental media does not exceed its solubility limit. |
| Low temperature of media | Ensure your cell culture media is at the appropriate temperature (e.g., 37°C) before adding the this compound working solution. Temperature shifts can cause precipitation.[4] |
| Interaction with media components | Changes in media pH or the presence of certain salts can lead to precipitation.[5] If you have recently changed your media formulation, consider this as a potential cause. |
Data and Protocols
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Reference |
| DMSO | Soluble to 100 mM | [6] |
| DMSO | Sparingly soluble: 1-10 mg/ml | [9] |
| DMSO | 100 mg/mL (185.67 mM) | [1] |
| Acetonitrile | Slightly soluble: 0.1-1 mg/ml | [9] |
Experimental Protocol: Preparation of this compound Solutions
This protocol outlines the steps for preparing a stock solution and a working solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Target experimental medium (e.g., cell culture media)
-
Water bath or incubator at 37°C
-
Sonicator
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required amount of this compound powder and DMSO to achieve the desired stock concentration. The molecular weight of this compound is 538.6 g/mol .[6][9]
-
Add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex briefly to mix.
-
If the powder is not fully dissolved, warm the solution to 37°C for a few minutes and sonicate until the solution is clear.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
It is recommended to prepare the working solution fresh for each experiment.[2][3]
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration in your pre-warmed experimental medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Visually inspect the solution for any signs of precipitation before use.
-
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the asc-1 transporter.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Common pitfalls in experiments with BMS-466442
Welcome to the technical support center for BMS-466442. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective ASC-1 transporter inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental small molecule that acts as a potent and selective inhibitor of the Alanine Serine Cysteine Transporter-1 (ASC-1), also known as SLC7A10.[1][2] By inhibiting ASC-1, this compound indirectly increases the activation of the NMDA receptor by elevating intracellular levels of the endogenous ligands glycine and D-serine.[2] Its primary application in research is for studying the roles of ASC-1 in various physiological processes, including its potential as a therapeutic target for schizophrenia.[1][3]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is soluble in DMSO up to 100 mM. For aqueous-based assays, it is crucial to ensure the final DMSO concentration is low and does not affect the experimental system.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.
Q4: Is this compound suitable for in vivo experiments?
A4: Multiple sources indicate that this compound is unsuitable for in vivo studies. While the specific reasons are not extensively detailed in publicly available literature, this is likely due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, or potential off-target effects at higher concentrations required for in vivo efficacy. Researchers should exercise caution and consider alternative compounds for animal studies.
Q5: What is the selectivity profile of this compound?
A5: this compound is a highly selective inhibitor of ASC-1. It displays over 1000-fold selectivity for ASC-1 over other amino acid transporters such as LAT-2 and ASCT-2.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of D-serine uptake | Compound Precipitation: this compound may precipitate in aqueous buffers, especially at higher concentrations. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and keeps the compound in solution.- Prepare fresh dilutions from a high-concentration stock solution for each experiment.- Visually inspect solutions for any signs of precipitation before use. |
| Incorrect Assay Conditions: The concentration of substrate (e.g., D-serine) or the incubation time may not be optimal. | - Determine the Michaelis-Menten constant (Km) for D-serine uptake in your experimental system to use a substrate concentration around the Km value.- Perform a time-course experiment to establish the linear range of substrate uptake. | |
| Cell Health and Transporter Expression: Low expression of ASC-1 in the cells or poor cell viability can lead to low signal and inconsistent results. | - Verify the expression of ASC-1 (SLC7A10) in your cell line using techniques like qPCR or Western blotting.- Ensure cells are healthy and within a consistent passage number range.- For transiently transfected cells, optimize transfection efficiency. | |
| High background signal in uptake assays | Non-specific binding of radiolabeled substrate: The radiolabeled substrate may bind to the cell surface or plasticware. | - Include appropriate controls, such as incubation at 4°C or using a non-specific inhibitor, to determine the level of non-specific binding.- Wash cells thoroughly with ice-cold buffer after incubation with the radiolabeled substrate. |
| Variability between experimental replicates | Inconsistent cell seeding or handling: Uneven cell density or variations in incubation times can introduce variability. | - Ensure uniform cell seeding in multi-well plates.- Use a multichannel pipette for simultaneous addition of compounds and substrates.- Carefully control incubation times and temperatures. |
| Compound instability: this compound may degrade under certain conditions. | - Prepare fresh dilutions of the inhibitor for each experiment.- Avoid prolonged exposure to light or extreme pH. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound
| Experimental System | IC50 (nM) | Reference |
| ASC-1 Transporter | 11 | [3] |
| Rat Primary Cortical Cultures | 20 | |
| HEK cells expressing ASC-1 | 37 | |
| Human ASC-1 expressing cells | 36.8 ± 11.6 | [3] |
| Primary Cultures | 19.7 ± 6.7 | [3] |
| [3H] D-serine uptake in rat brain synaptosomes | 400 | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (185.67 mM) | [3][4] |
Experimental Protocols
Protocol 1: [3H]D-Serine Uptake Assay in HEK293 Cells Expressing ASC-1
This protocol is adapted from methodologies described in the literature for characterizing ASC-1 inhibitors.
1. Cell Culture and Plating:
- Culture HEK293 cells stably or transiently expressing human ASC-1 (SLC7A10) in appropriate growth medium.
- Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
2. Assay Procedure:
- On the day of the assay, aspirate the growth medium and wash the cells once with 0.5 mL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer (composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM Glucose, pH 7.4).
- Pre-incubate the cells for 10-15 minutes at 37°C with 0.25 mL of KRH buffer containing various concentrations of this compound or vehicle (e.g., 0.1% DMSO).
- Initiate the uptake by adding 0.25 mL of KRH buffer containing [3H]D-serine (final concentration typically around the Km for D-serine uptake by ASC-1) and the same concentration of this compound or vehicle as in the pre-incubation step.
- Incubate for a predetermined time (e.g., 10 minutes) at 37°C, ensuring the uptake is within the linear range.
- Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold KRH buffer.
- Lyse the cells by adding 0.5 mL of 1% Triton X-100 or 0.1 M NaOH.
- Transfer the lysate to scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known non-transported inhibitor or at 4°C) from the total uptake.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a [3H]D-Serine uptake assay.
Caption: Troubleshooting inconsistent results.
References
BMS-466442 stability and degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of BMS-466442 in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for at least four years. For stock solutions, it is advisable to store them at -80°C for up to six months or at -20°C for up to one month.[1] It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: How can I dissolve this compound?
This compound has limited solubility in aqueous solutions. For stock solutions, DMSO is a suitable solvent.[1] For experimental assays, further dilution in aqueous buffers is necessary. If precipitation occurs upon dilution, the use of co-solvents or gentle warming and sonication may aid in dissolution.[1]
Q3: What are the known stability issues with this compound?
While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups are susceptible to hydrolysis, oxidation, and photolysis. Therefore, it is crucial to protect this compound solutions from prolonged exposure to extreme pH, strong oxidizing agents, and direct light.
Q4: Are there any known degradation products of this compound?
Specific degradation products of this compound have not been detailed in publicly available literature. However, based on its chemical structure, potential degradation could involve hydrolysis of the ester or amide functionalities, or oxidation of the indole ring.
Troubleshooting Guides
Problem: Inconsistent or lower than expected potency of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Ensure the compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and is within the recommended shelf life.[1] |
| Precipitation in aqueous buffer | Visually inspect the solution for any precipitate. If observed, try preparing a fresh dilution or use a validated co-solvent system. Gentle warming or sonication might also help.[1] |
| Adsorption to labware | Use low-adsorption plasticware (e.g., polypropylene) for storing and handling solutions of this compound. |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil, especially during long experiments. |
| Oxidation | Degas aqueous buffers before use and consider adding an antioxidant if compatibility is confirmed. Avoid sources of free radicals. |
Problem: Observing unexpected peaks during HPLC analysis of this compound.
| Possible Cause | Troubleshooting Step |
| On-column degradation | Check the pH of the mobile phase and the column temperature. Extreme pH or high temperatures can cause degradation during the analytical run. |
| Degradation in sample solvent | Ensure the solvent used to dissolve the sample for HPLC analysis is compatible and does not induce degradation. Prepare samples immediately before analysis. |
| Presence of impurities from synthesis | If the unexpected peaks are consistently present even in freshly prepared solutions, they might be impurities from the synthesis process. Refer to the manufacturer's certificate of analysis. |
| Formation of degradation products | If new peaks appear over time or after exposure to stress conditions (e.g., light, heat), they are likely degradation products. |
Experimental Protocols
Forced Degradation Study Protocol (Illustrative)
This protocol provides a general framework for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a suitable stability-indicating HPLC method (e.g., reverse-phase with UV detection).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation.
Table 1: Illustrative Data from a Forced Degradation Study
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 N HCl (60°C) | 24 | 85.2 | 2 |
| 0.1 N NaOH (60°C) | 24 | 78.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 65.1 | 4 |
| Heat (105°C, solid) | 24 | 98.7 | 1 |
| UV/Vis Light | 24 | 92.3 | 2 |
Note: The data in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
References
Troubleshooting inconsistent results with BMS-466442
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-466442, a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1).
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Inhibition
Question: I am observing inconsistent IC50 values or weaker-than-expected inhibition of ASC-1 transporter activity with this compound in my experiments. What are the possible causes and solutions?
Answer: Inconsistent results with this compound can arise from several factors related to experimental conditions and compound handling. Here is a systematic guide to troubleshooting these issues.
Potential Causes and Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Compound Solubility and Aggregation | This compound has limited aqueous solubility and may precipitate or form aggregates in assay buffers, reducing its effective concentration. Visually inspect your stock and working solutions for any signs of precipitation. Consider using a solubility-enhancing agent in your buffer, but first, validate that it does not interfere with the assay.[1] It is recommended to prepare fresh working solutions for each experiment. |
| Cell Density | The density of cells used in the assay can significantly impact the apparent IC50 value. Higher cell densities can lead to increased resistance to the inhibitor. It is crucial to maintain consistent cell seeding densities across all experiments to ensure reproducibility. |
| Assay Buffer Composition | The composition of the assay buffer, including pH and ionic strength, can influence the activity of both the transporter and the inhibitor. Ensure that the buffer conditions are optimal and consistent for each experiment. |
| Incubation Time and Temperature | Sub-optimal incubation times or temperature fluctuations can affect transporter activity and inhibitor binding. Optimize the incubation time to ensure sufficient inhibition without causing cytotoxicity. Maintain a constant and appropriate temperature throughout the experiment. |
| Compound Stability | This compound solution stability can be a factor. While stock solutions are stable for extended periods when stored correctly, repeated freeze-thaw cycles should be avoided. Prepare single-use aliquots of your stock solution to maintain compound integrity. |
| Cell Line and Passage Number | Different cell lines may express varying levels of the ASC-1 transporter. Use a cell line with confirmed and stable expression of ASC-1. High passage numbers can lead to genetic drift and altered protein expression, so it is advisable to use cells with a low passage number. |
Issue 2: No Observable Effect of this compound
Question: I am not observing any inhibition of D-serine uptake or other expected downstream effects after applying this compound. What should I check?
Answer: A complete lack of effect can be frustrating, but it often points to a fundamental issue with the experimental setup or the compound itself.
Troubleshooting Checklist:
-
Confirm ASC-1 Transporter Expression: Verify that the cell line or primary culture you are using expresses functional ASC-1 transporters. This can be done using techniques like Western blotting, qPCR, or by using a positive control substrate for the transporter.
-
Compound Integrity:
-
Source and Purity: Ensure you are using a high-purity batch of this compound from a reputable supplier.
-
Storage: Confirm that the compound has been stored correctly at -20°C or -80°C as a powder or in a suitable solvent like DMSO.[1]
-
Preparation: Prepare fresh dilutions from a validated stock solution for each experiment.
-
-
Assay Conditions:
-
Positive Control: Include a known inhibitor of ASC-1 (if available) or a competitive substrate like L-serine to confirm that the transporter is functional in your assay.
-
Substrate Concentration: Ensure the concentration of the substrate you are trying to inhibit (e.g., radiolabeled D-serine) is appropriate. Very high substrate concentrations may require higher concentrations of the inhibitor to see an effect.
-
-
Downstream Readout: If you are measuring a downstream effect (e.g., NMDA receptor activity), ensure that the signaling pathway is intact and that your detection method is sensitive enough.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1).[2] By blocking ASC-1, it prevents the uptake of D-serine and glycine into cells. This leads to an increase in the extracellular concentrations of these amino acids, which act as co-agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. The enhanced availability of these co-agonists potentiates NMDA receptor activity.[2]
Q2: What are the reported IC50 values for this compound?
The IC50 value of this compound can vary depending on the experimental system used. This variability is a key reason for inconsistent results.
| Experimental System | Reported IC50 Value | Reference |
| Human ASC-1 expressing cells | 37 nM | |
| Rat primary cortical cultures | 20 nM | |
| [3H] D-serine uptake into rat brain synaptosomes | 400 nM | [1] |
| ASC-1 mediated D-serine uptake | Nanomolar potency | [2] |
Q3: Is this compound suitable for in vivo studies?
Some sources suggest that this compound is unsuitable for in vivo studies. This could be due to pharmacokinetic properties, off-target effects, or other factors not fully disclosed in the available literature. Researchers planning in vivo experiments should proceed with caution and may need to perform extensive preliminary studies to assess its suitability for their specific model.
Q4: What are the recommended storage and handling conditions for this compound?
-
Solid Form: Store at -20°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q5: What are the known off-target effects of this compound?
This compound is reported to be highly selective for ASC-1, with over 1000-fold selectivity against other transporters like LAT-2 and ASCT-2. However, comprehensive off-target screening data is not widely available. If you observe unexpected effects, it is prudent to consider the possibility of off-target interactions and, if possible, perform counter-screening against related targets.
Experimental Protocols
Protocol 1: In Vitro D-Serine Uptake Assay
This protocol is a general guideline for measuring the inhibition of D-serine uptake by this compound in a cell-based assay.
Materials:
-
Cells expressing ASC-1 transporter (e.g., HEK293 cells stably expressing ASC-1)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
[³H]-D-serine (radiolabeled substrate)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add the assay buffer containing [³H]-D-serine to each well to initiate the uptake.
-
Uptake Termination: After a defined incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control and calculate the IC50 value.
Protocol 2: NMDA Receptor Activity Assay (Calcium Flux)
This protocol outlines a method to assess the potentiation of NMDA receptor activity by this compound.
Materials:
-
Primary neurons or a suitable neuronal cell line expressing NMDA receptors
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 10 mM HEPES, 1.8 mM CaCl₂, and without Mg²⁺)
-
NMDA and Glycine/D-serine (agonists)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture and prepare the cells according to standard protocols.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye as per the manufacturer's instructions.
-
Compound Incubation: Incubate the dye-loaded cells with this compound or vehicle control for a predetermined time.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Stimulation: Add a sub-maximal concentration of NMDA and glycine/D-serine to the wells to stimulate the NMDA receptors.
-
Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time.
-
Data Analysis: Calculate the increase in fluorescence (calcium influx) in the presence of this compound compared to the vehicle control to determine the extent of potentiation.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for D-Serine Uptake Assay
Caption: Workflow for a D-serine uptake inhibition assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent results.
References
Technical Support Center: Cell Viability Assays with BMS-466442
Welcome to the technical support center for researchers utilizing BMS-466442 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective experimental drug that functions as an inhibitor of the alanine-serine-cysteine transporter-1 (ASC-1), also known as SLC7A10.[1][2] Its mechanism of action is competitive, meaning it binds to the transporter's active site, thereby blocking the transport of neutral amino acids such as D-serine, glycine, L-alanine, and L-cysteine.[2]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for ASC-1 can vary depending on the experimental system. Reported IC50 values are as low as 11 nM and 1 nM for ASCT1.[1] In human ASC-1 expressing cells and primary cultures, IC50 values have been reported as 36.8 ± 11.6 nM and 19.7 ± 6.7 nM, respectively.[1] For uptake of [3H]D-serine into rat brain synaptosomes, the IC50 is approximately 400 nM.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sparingly soluble in DMSO. It is recommended to prepare a concentrated stock solution in 100% DMSO, for example, at a concentration of 10 mM. This stock solution should be stored at -20°C. For cell culture experiments, the DMSO stock should be further diluted in the appropriate cell culture medium to the final desired concentration. To avoid solubility issues in your final working solution, it is advisable to first dilute the DMSO stock in a small volume of medium before adding it to the bulk of the medium. If precipitation occurs during preparation, gentle warming and/or sonication may help to dissolve the compound.[1]
Q4: Can the indole moiety of this compound interfere with cell viability assays?
A4: Indole-containing compounds have the potential to interfere with certain cell viability assays. For instance, some indole derivatives have been shown to have intrinsic antiproliferative activity, which is often measured using MTT assays.[3][4][5][6] It is also known that small molecules, particularly those with thiol or carboxylic acid groups, can directly react with MTT and resazurin reagents, leading to false results.[7] While direct interference by the indole structure of this compound with common assay reagents has not been specifically reported, it is crucial to include proper controls to account for any potential artifacts.
Troubleshooting Guide for Cell Viability Assays with this compound
This guide addresses common issues encountered when performing cell viability assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible IC50 values | Cell-based variability: Differences in cell density, passage number, or metabolic state can affect the cellular response to this compound. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment.- Use cells within a consistent and narrow passage number range.- Allow cells to adhere and recover for at least 24 hours before adding the compound. |
| Compound precipitation: this compound has limited aqueous solubility and may precipitate at higher concentrations in cell culture media. | - Visually inspect the media for any signs of precipitation after adding the compound.- Prepare fresh dilutions from a DMSO stock for each experiment.- Consider using a solubilizing agent if precipitation persists, but ensure to test the vehicle for toxicity.[1] | |
| High background signal in no-cell control wells | Direct reduction of assay reagent: this compound, like some other small molecules, may directly reduce tetrazolium salts (e.g., MTT, XTT) or resazurin in the absence of cells.[7] | - Run a "compound-only" control by adding this compound at all tested concentrations to cell-free media containing the assay reagent.- Subtract the average absorbance/fluorescence of the compound-only control from the corresponding experimental wells. |
| Media interference: Components in the cell culture medium (e.g., phenol red, reducing agents) can react with the assay reagents. | - Use phenol red-free medium if a colorimetric assay is being used.- If possible, perform the final assay incubation step in a serum-free and phenol red-free medium. | |
| Unexpected increase in viability at certain concentrations | Off-target effects: this compound may have off-target effects that could stimulate cell proliferation or metabolic activity at specific concentrations. | - Perform dose-response curves over a wide range of concentrations to identify any hormetic effects.- Validate findings with an alternative viability assay that measures a different cellular parameter (e.g., ATP content, membrane integrity). |
| Interference with efflux pumps: Some inhibitors can interfere with cellular efflux pumps, leading to an apparent increase in the reduction of MTT.[8] | - If working with cells known to express high levels of efflux pumps (e.g., cancer cell lines), consider using an alternative viability assay or co-incubating with a known efflux pump inhibitor as a control. | |
| Discrepancy between different viability assays | Different cellular parameters measured: Different assays measure distinct aspects of cell health. For example, MTT measures metabolic activity, while trypan blue exclusion measures membrane integrity. A compound might affect metabolism without immediately causing cell death. | - Use a multi-parametric approach by employing at least two different types of viability assays to get a more complete picture of the cellular response.- Consider assays that measure apoptosis (e.g., caspase activity) or cytotoxicity (e.g., LDH release) in parallel. |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay with this compound
This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic phase of growth. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions. c. Include the following controls on each plate:
- Vehicle Control: Cells treated with the same final concentration of DMSO as the highest this compound concentration.
- Untreated Control: Cells in medium without any treatment.
- No-Cell Control (Blank): Medium only, to determine background absorbance.
- Compound-Only Control: Medium with each concentration of this compound, to check for direct MTT reduction. d. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells. e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer. d. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. e. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes, protected from light.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control (blank) from all other readings. c. If the compound-only control shows significant absorbance, subtract these values from the corresponding treated wells. d. Calculate the percentage of cell viability for each treatment relative to the vehicle control (which is set to 100%). e. Plot the percent viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl-indole inhibits pancreatic cancer cell viability by down-regulating ZFX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling for off-target effects of BMS-466442 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-466442 in vitro. The information is designed to help control for and understand potential off-target effects of this potent and selective ASC-1 transporter inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the alanine-serine-cysteine transporter 1 (ASC-1), also known as SLC7A10.[1] ASC-1 is a sodium-independent amino acid transporter responsible for the exchange of small neutral amino acids such as D-serine, glycine, L-alanine, and L-cysteine across cell membranes. By inhibiting ASC-1, this compound can modulate the extracellular levels of these amino acids, which in the central nervous system can indirectly affect the activity of N-methyl-D-aspartate (NMDA) receptors, as D-serine and glycine are co-agonists at the glycine binding site of the NMDA receptor.[1][2]
Q2: What is the known selectivity profile of this compound?
A2: this compound has demonstrated high selectivity for the ASC-1 transporter. It exhibits over 1000-fold selectivity for ASC-1 over the related amino acid transporters LAT-2 and ASCT-2.[3][4] In a broader screen, it was shown to be selective against a panel of 40 other transporters, with IC50 values greater than 10 µM.[5] However, comprehensive screening data against a wide range of kinases, G-protein coupled receptors (GPCRs), and ion channels is not publicly available.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[3][4] For long-term storage, it is recommended to store the compound as a solid at -20°C.[3][4] Stock solutions in DMSO should also be stored at -20°C or -80°C and can be aliquoted to avoid repeated freeze-thaw cycles.
Q4: What are the typical in vitro working concentrations for this compound?
A4: The in vitro potency (IC50) of this compound for ASC-1 is in the low nanomolar range (typically 11-37 nM depending on the cell system).[4][6] For cell-based assays, a starting concentration range of 10-100 nM is recommended to achieve significant on-target inhibition.[5] It is crucial to perform a dose-response experiment in your specific cell system to determine the optimal concentration. Using concentrations significantly above 1 µM may increase the risk of off-target effects.[7]
On-Target and Selectivity Data
| Target | Reported IC50 | Cell System |
| ASC-1 (human) | 11 nM | Not specified |
| ASC-1 (human) | 36.8 ± 11.6 nM | HEK cells expressing human ASC-1 |
| ASC-1 (rat) | 19.7 ± 6.7 nM | Rat primary cortical cultures |
| [3H] D-serine uptake | 400 nM | Rat brain synaptosomes |
| LAT-2 | >1000-fold selectivity | Not specified |
| ASCT-2 | >1000-fold selectivity | Not specified |
| Panel of 40 other transporters | >10 µM | Not specified |
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Phenotype Observed
An unexpected or inconsistent cellular phenotype after treatment with this compound could be due to off-target effects, experimental variability, or issues with the compound itself. This guide provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for unexpected results with this compound.
Q5: My observed phenotype does not align with known ASC-1 function. How can I determine if this is an off-target effect?
A5: This is a critical question when working with any small molecule inhibitor. Here is a step-by-step approach to investigate potential off-target effects:
-
Confirm On-Target Engagement in Your System: Before attributing a phenotype to off-target effects, it is essential to confirm that this compound is inhibiting ASC-1 at the concentrations used in your experiments.
-
ASC-1 Activity Assay: Perform a functional assay to measure ASC-1 activity, such as a radiolabeled amino acid uptake assay (see Experimental Protocols).
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct binding of this compound to ASC-1 in a cellular context (see Experimental Protocols for a general guide).[8][9]
-
-
Use an Orthogonal Control Compound: Treat your cells with a structurally different ASC-1 inhibitor. If the phenotype is reproduced with another selective ASC-1 inhibitor, it is more likely to be an on-target effect.[7]
-
Utilize a Genetic Approach (Negative Control): The gold standard for confirming on-target effects is to use a cell line where ASC-1 has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). If this compound still produces the same phenotype in these cells that lack the target, the effect is unequivocally off-target.
-
Perform Broad Off-Target Profiling: Since comprehensive off-target screening data for this compound is not publicly available, you may need to perform this yourself.
-
Commercial Screening Services: Companies offer screening services against large panels of kinases (kinome scan), GPCRs, ion channels, and other enzymes. This can provide a broad overview of potential off-target interactions.
-
Proteome-wide Analysis: Techniques like chemical proteomics can identify cellular proteins that interact with this compound.
-
Issue 2: Cell Toxicity Observed at Working Concentrations
Q6: I am observing cytotoxicity at concentrations where I expect to see on-target effects. How can I troubleshoot this?
A6: Cytotoxicity can be either an on-target or off-target effect. Here is how to distinguish between them:
-
Determine the Cytotoxic Concentration (CC50): Perform a cytotoxicity assay (e.g., MTT, LDH, or cell viability stain) to determine the concentration of this compound that causes 50% cell death. Compare this to the IC50 for ASC-1 inhibition in your system. A large discrepancy (CC50 >> IC50) suggests a therapeutic window, while overlapping values indicate a higher likelihood of on-target toxicity or potent off-target toxicity.
-
On-Target vs. Off-Target Toxicity:
-
ASC-1 Knockout/Knockdown Cells: As with phenotypic analysis, if the cytotoxicity persists in cells lacking ASC-1, it is an off-target effect.
-
Rescue Experiment: If the toxicity is on-target, it might be possible to rescue the cells by supplementing the media with the amino acids that are no longer being transported effectively.
-
-
Vehicle Control: Ensure that the concentration of your solvent (e.g., DMSO) is not causing the observed toxicity by running a vehicle-only control series.
Experimental Protocols
Protocol 1: ASC-1 Activity Assay (Radiolabeled Amino Acid Uptake)
This protocol is a general method to measure the activity of the ASC-1 transporter.
-
Cell Culture: Plate cells expressing ASC-1 (e.g., HEK293 cells stably expressing human ASC-1 or a relevant neuronal cell line) in a 24-well plate and grow to confluence.
-
Pre-incubation: Wash the cells twice with a sodium-free buffer (e.g., choline-based buffer) to remove endogenous amino acids. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of this compound or vehicle control (DMSO) in the same buffer.
-
Initiate Uptake: Add the uptake solution containing a radiolabeled ASC-1 substrate (e.g., [14C]D-serine or [3H]glycine) at a concentration near its Km for ASC-1.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Rapidly wash the cells three times with ice-cold sodium-free buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: In parallel wells, determine the total protein concentration (e.g., using a BCA assay) to normalize the uptake data.
-
Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min) and plot it against the concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling
This protocol can be adapted to investigate changes in protein expression or phosphorylation downstream of ASC-1 inhibition.
-
Cell Treatment: Plate and grow cells to the desired confluence. Treat the cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Cellular Thermal Shift Assay (CETSA) - General Workflow
CETSA is used to confirm target engagement in intact cells.
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of ASC-1 protein by western blotting or another sensitive protein detection method like ELISA.
-
Data Analysis: Plot the amount of soluble ASC-1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound on the ASC-1 transporter.
Caption: Experimental workflow for characterizing this compound effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BMS-466442 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-466442. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an experimental drug that functions as a potent and selective inhibitor of the alanine-serine-cysteine transporter-1 (ASC-1), also known as SLC7A10.[1][2] By inhibiting ASC-1, this compound indirectly enhances the activation of the NMDA receptor. It achieves this by increasing the intracellular levels of the endogenous ligands glycine and D-serine, which are co-agonists at the NMDA receptor.[1] Its primary application in research is for the study of schizophrenia.[2][3]
2. What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system and conditions. A summary of reported values is provided in the table below.
3. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO. For example, a stock solution of up to 100 mM in DMSO can be prepared.[4][5] It is sparingly soluble in acetonitrile (1-10 mg/ml). For in vivo studies, specific formulations are required, such as using a combination of DMSO, PEG300, Tween-80, and saline.[3] If precipitation occurs during preparation, gentle warming (45-60°C water bath) or sonication can aid dissolution.[4]
4. What is the stability and proper storage for this compound solutions?
Solid this compound should be stored at -20°C.[4][5] Once dissolved, it is recommended to aliquot stock solutions and store them in tightly sealed vials at -20°C or below for up to one month. For optimal results, solutions should be made fresh for each experiment.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (higher IC50) in my experiments.
-
Potential Cause 1: Lot-to-lot variability. While there are no specific widespread reports of lot-to-lot variability for this compound, it is a potential issue for any research chemical.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the purity of the specific lot you are using. A typical specification is ≥98% purity.[4][5] A lower purity could result in reduced potency.
-
Perform a Dose-Response Curve: Always perform a full dose-response curve for each new lot of the compound to determine the empirical IC50 in your specific assay system.
-
Standardize Compound Handling: Ensure consistent preparation of stock solutions and dilutions. See FAQ #3 and #4 for best practices.
-
Contact the Supplier: If you observe significant deviations between lots, contact the supplier's technical support with your data and the lot number.
-
-
-
Potential Cause 2: Experimental conditions. The observed potency of this compound is highly dependent on the assay conditions.
-
Troubleshooting Steps:
-
Cell Type and Transporter Expression: Ensure that your cell line expresses ASC-1 at a sufficient level. The potency of this compound will be lower in cells with low or no ASC-1 expression.
-
Substrate Concentration: In competitive binding or uptake assays, the concentration of the substrate (e.g., [3H]D-serine) will influence the apparent IC50 of the inhibitor. Ensure you are using a consistent and appropriate substrate concentration.
-
Incubation Time and Temperature: Optimize the incubation time and maintain a consistent temperature for your assay, as these factors can affect transporter activity and inhibitor binding.
-
Buffer Composition: The pH and ionic strength of your assay buffer can impact the activity of the transporter and the inhibitor. Use a consistent and validated buffer system.
-
-
Issue 2: Poor solubility or precipitation of the compound in my assay medium.
-
Potential Cause: The compound is coming out of solution at the final concentration.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent effects and precipitation.
-
Pre-dilution Series: Prepare a serial dilution of your this compound stock solution in DMSO before adding it to the aqueous assay buffer. This can help prevent the compound from crashing out of solution.
-
Use of Surfactants: For certain applications, a small amount of a biocompatible surfactant (e.g., Tween-80) may be included in the assay buffer to improve solubility, but this should be validated for its effect on the assay.
-
-
Data Summary
Table 1: Reported IC50 Values for this compound
| Experimental System | IC50 Value | Reference |
| ASC-1 Inhibition | 11 nM | [2][3] |
| Rat Primary Cortical Cultures | 19.7 ± 6.7 nM | [3] |
| HEK cells expressing ASC-1 | 36.8 ± 11.6 nM | [3] |
| [3H] D-serine uptake in rat brain synaptosomes | 400 nM | [2][3] |
Experimental Protocols
Protocol 1: In Vitro [3H]D-Serine Uptake Assay in HEK293 cells expressing ASC-1
This protocol is a representative method for assessing the inhibitory activity of this compound on ASC-1-mediated D-serine uptake.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human ASC-1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute each DMSO concentration into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤0.5%.
-
-
Uptake Assay:
-
Wash the cell monolayer twice with pre-warmed Krebs-Henseleit (KH) buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) in KH buffer for 15 minutes at 37°C.
-
Initiate the uptake by adding KH buffer containing a final concentration of [3H]D-serine (e.g., 10 nM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-labeled substrate like D-serine).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
Visualizations
Caption: Signaling pathway of ASC-1 and its inhibition by this compound.
Caption: General experimental workflow for assessing this compound activity.
References
Best practices for handling and storing BMS-466442
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and experimental use of BMS-466442, a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that functions as a selective inhibitor of the amino acid transporter ASC-1 (Alanine-Serine-Cysteine Transporter 1), also known as SLC7A10.[1] By inhibiting ASC-1, this compound indirectly enhances the activation of the NMDA receptor. It achieves this by increasing the intracellular levels of the endogenous NMDA receptor ligands, glycine and D-serine.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be kept at -20°C and is stable for at least four years.[2] Stock solutions have different storage recommendations: they can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is sparingly soluble in acetonitrile.[2] For detailed solubility data, please refer to the quantitative data table below.
Q4: What are the key research applications for this compound?
A4: this compound is primarily used in neuroscience research, particularly in studies related to schizophrenia and the modulation of NMDA receptor activity.[3] It is a valuable tool for investigating the role of the ASC-1 transporter in regulating synaptic levels of D-serine and glycine, and its impact on synaptic plasticity.[4]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a selective inhibitor of ASC-1, it is crucial to consider potential off-target effects, as is the case with any small molecule inhibitor. Off-target binding can be influenced by the concentration of the compound used in experiments.[5] It is recommended to perform control experiments to validate that the observed effects are due to the inhibition of ASC-1.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments. | Cell density variations, differences in incubation time, or inconsistent reagent preparation.[6] | Ensure consistent cell seeding density and incubation times. Prepare fresh dilutions of this compound from a stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing of reagents.[6] |
| Precipitation of the compound in cell culture media. | The compound's solubility limit in aqueous media has been exceeded. | Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. If precipitation persists, consider using a gentle warming or sonication to aid dissolution of the stock solution before dilution. |
| High background signal in cell-based assays. | The compound may be autofluorescent or interfere with the assay's detection method. | Run a control with the compound in cell-free assay medium to check for intrinsic fluorescence or absorbance at the assay wavelengths. If interference is observed, consider using a different detection method or reporter system.[5] |
| Observed cellular phenotype may be due to an off-target effect. | The compound is interacting with other cellular targets in addition to ASC-1. | Perform a dose-response analysis; the potency of the compound for the observed phenotype should align with its IC50 for ASC-1 inhibition.[5] Use a structurally different inhibitor of ASC-1 to see if it produces the same phenotype.[5] Consider performing a rescue experiment by overexpressing the ASC-1 target.[5] |
| Low or no inhibitory effect observed. | The compound may have degraded, or the experimental conditions are not optimal. | Verify the stability of the this compound stock solution. Ensure the correct concentration is being used and that the incubation time is sufficient to observe an effect. Check the health and passage number of the cell line, as these can influence experimental outcomes.[6] |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₀N₄O₅ | [2] |
| Molecular Weight | 538.6 g/mol | [2] |
| Solubility in DMSO | 1-10 mg/mL (sparingly soluble) | [2] |
| Solubility in Acetonitrile | 0.1-1 mg/mL (slightly soluble) | [2] |
| Purity | ≥98% | [2] |
Table 2: Inhibitory Activity of this compound
| Assay | IC50 Value | Source |
| ASC-1 inhibition | 11 nM | [3] |
| [³H] D-serine uptake in rat brain synaptosomes | 400 nM | [3] |
| ASC-1 activity in human ASC-1 expressing cells | 36.8 ± 11.6 nM | [3] |
| ASC-1 activity in primary cultures | 19.7 ± 6.7 nM | [3] |
Experimental Protocols
General Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form or preparing stock solutions.
-
Spills: In case of a spill, avoid generating dust. Clean the area with an appropriate solvent and dispose of the waste according to institutional guidelines.
-
Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: Example D-Serine Uptake Assay in HEK293 Cells
This protocol is an example and should be optimized for your specific experimental conditions.
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the ASC-1 transporter in appropriate growth medium.
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the growth medium from the wells.
-
Wash the cells gently with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Prepare different concentrations of this compound in the assay buffer. Include a vehicle control (DMSO at the same final concentration as in the this compound dilutions).
-
Pre-incubate the cells with the this compound dilutions or vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Prepare the uptake solution containing a known concentration of radiolabeled D-serine (e.g., [³H]D-serine) in the assay buffer.
-
Initiate the uptake by adding the uptake solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration in each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of ASC-1 and NMDA receptor modulation by this compound.
Caption: Experimental workflow for a D-Serine uptake assay using this compound.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. pharmtech.com [pharmtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuronal D-serine and glycine release via the Asc-1 transporter regulates NMDA receptor-dependent synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
BMS-466442: A Comparative Guide to its Transporter Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of BMS-466442, a potent inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), against other transporters. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
High Selectivity of this compound for ASC-1 Transporter
This compound is a potent and highly selective inhibitor of the ASC-1 amino acid transporter, which is encoded by the SLC7A10 gene.[1] This transporter is responsible for the sodium-independent exchange of neutral amino acids, including D-serine and glycine, and plays a crucial role in regulating their synaptic concentrations. Inhibition of ASC-1 is a therapeutic strategy being explored for conditions such as schizophrenia.[2]
Experimental data demonstrates that this compound inhibits ASC-1 with nanomolar potency. In vitro studies have reported IC50 values of 20 nM in rat primary cortical cultures and 37 nM in HEK293 cells expressing the ASC-1 transporter.[1] Another study reported an IC50 of 11 nM for ASC-1.[2] Furthermore, this compound was found to inhibit the uptake of the radiolabeled substrate [3H] D-serine into rat brain synaptosomes with an IC50 of 400 nM.[2]
A key characteristic of this compound is its remarkable selectivity for ASC-1 over other amino acid transporters. It has been shown to be over 1000-fold more selective for ASC-1 compared to the closely related transporters LAT-2 (L-type amino acid transporter 2) and ASCT-2 (Alanine-Serine-Cysteine Transporter 2).[1] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed biological activity is primarily due to the inhibition of ASC-1.
To further establish its selectivity, this compound was screened against a panel of 40 other transporters, where it exhibited IC50 values greater than 10 µM, confirming its specific inhibitory action on ASC-1.
Comparative Selectivity Profile of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against various transporters, highlighting its potent and selective action on ASC-1.
| Transporter | IC50 (nM) | Cell System/Assay Condition |
| ASC-1 | 20 | Rat primary cortical cultures[1] |
| ASC-1 | 37 | HEK293 cells expressing ASC-1[1] |
| ASC-1 | 11 | Not specified[2] |
| ASC-1 | 400 | Rat brain synaptosomes ([3H] D-serine uptake)[2] |
| LAT-2 | > 10,000 | >1000-fold less potent than against ASC-1[1] |
| ASCT-2 | > 10,000 | >1000-fold less potent than against ASC-1[1] |
| Other Transporters (Panel of 40) | > 10,000 | Not specified |
Experimental Protocols
The selectivity of this compound is typically determined using a radiolabeled substrate uptake assay in cells engineered to express the transporter of interest. A common method is the [3H] D-serine uptake inhibition assay.
Protocol: [3H] D-serine Uptake Inhibition Assay in HEK293 Cells Expressing ASC-1
This protocol outlines the key steps for assessing the inhibitory activity of compounds like this compound on the ASC-1 transporter.
1. Cell Culture and Seeding:
- Human Embryonic Kidney (HEK293) cells stably expressing the human ASC-1 transporter are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
- Cells are seeded into 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.
2. Assay Buffer Preparation:
- A HEPES-buffered saline (HBS) is prepared, typically containing (in mM): 150 NaCl, 5 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
3. Compound Preparation:
- A stock solution of this compound is prepared in a suitable solvent, such as DMSO.
- Serial dilutions of the compound are prepared in the assay buffer to achieve the desired final concentrations for the inhibition curve.
4. Inhibition Assay:
- The cell culture medium is removed, and the cells are washed twice with the assay buffer.
- Cells are pre-incubated with the various concentrations of this compound or vehicle control (assay buffer with the same percentage of DMSO as the highest compound concentration) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
- The uptake reaction is initiated by adding the assay buffer containing a fixed concentration of [3H] D-serine (e.g., a concentration close to its Km for the transporter).
- The incubation is carried out for a short period (e.g., 1-10 minutes) during which substrate uptake is linear.
5. Termination of Uptake and Lysis:
- The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove any non-internalized radiolabel.
- The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent like Triton X-100).
6. Measurement and Data Analysis:
- The amount of radioactivity in the cell lysate is determined using a liquid scintillation counter.
- The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.
- The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of substrate uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the selectivity profile of a transporter inhibitor like this compound.
Caption: Workflow for determining the IC50 of a transporter inhibitor.
Signaling Pathway Context
This compound's inhibition of the ASC-1 transporter directly impacts the availability of D-serine and glycine, which are crucial co-agonists for the N-methyl-D-aspartate (NMDA) receptor. By blocking the reuptake of these amino acids into neurons, this compound is thought to increase their extracellular concentration, thereby enhancing NMDA receptor signaling.
Caption: Inhibition of ASC-1 by this compound enhances NMDA receptor signaling.
References
A Comparative Guide to ASC Inhibitors: Navigating the Worlds of Neurotransmission and Inflammation
For researchers, scientists, and drug development professionals, the acronym "ASC" can lead to two distinct and critical therapeutic targets. On one hand, it refers to the alanine-serine-cysteine transporter-1 (ASC-1) , a key player in regulating neurotransmitter levels in the central nervous system. On the other, it denotes the apoptosis-associated speck-like protein containing a CARD (ASC) , a pivotal adaptor protein in the innate immune system's inflammasome pathway. This guide clarifies the distinction between these two proteins and provides a comparative overview of their respective inhibitors, supported by experimental data and detailed protocols.
Part 1: Inhibitors of the Alanine-Serine-Cysteine Transporter-1 (ASC-1)
The ASC-1 transporter, encoded by the SLC7A10 gene, is a sodium-independent transporter of small neutral amino acids, including D-serine, glycine, alanine, and cysteine [cite 38]. By modulating the extracellular concentrations of D-serine and glycine, which are co-agonists of the NMDA receptor, ASC-1 plays a crucial role in synaptic transmission and plasticity [cite 9]. Inhibition of ASC-1 is being explored as a therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated [cite 9].
BMS-466442: A Potent and Selective ASC-1 Inhibitor
This compound has emerged as a first-in-class, potent, and selective small molecule inhibitor of the ASC-1 transporter [cite 9]. It has been shown to inhibit ASC-1-mediated D-serine uptake with nanomolar potency in various cellular systems [cite 9].
Comparative Analysis of ASC-1 Transporter Inhibitors
While the field of ASC-1 transporter inhibitors is still developing, some compounds have been characterized, allowing for a preliminary comparison with this compound.
| Inhibitor | Target | IC50 | Cell System | Reference |
| This compound | asc-1 | 11 nM | Not specified | [1] |
| asc-1 | 36.8 ± 11.6 nM | Human asc-1 expressing cells | [1] | |
| asc-1 | 19.7 ± 6.7 nM | Primary cultures | [1] | |
| [3H] D-serine uptake | 400 nM | Rat brain synaptosomes | [1][2] | |
| ACPP | D-[3H]Ser uptake | 0.72 ± 0.13 µM | Human asc-1-expressing CHO cells | [3] |
| D-[3H]Ser uptake | 0.89 ± 0.30 µM | Rat primary neurons | [3] | |
| S-methyl-L-cysteine (SMLC) | asc-1 | Not specified | Not specified | [3] |
This compound demonstrates high potency and selectivity for the ASC-1 transporter, with IC50 values in the low nanomolar range in various cell-based assays[1][4]. It shows over 1000-fold selectivity for ASC-1 over other transporters like LAT-2 and ASCT-2. In contrast, ACPP, another novel ASC-1 inhibitor, displays IC50 values in the sub-micromolar range[3]. Interestingly, while S-methyl-L-cysteine (SMLC) is also an inhibitor, it has been shown to increase extracellular D-serine levels in microdialysis studies, whereas ACPP decreases them, suggesting different mechanisms of action on the transporter's influx and efflux functions[3].
Experimental Protocols for ASC-1 Transporter Inhibition
D-Serine Uptake Assay in Human ASC-1 Expressing Cells:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human ASC-1 in appropriate media.
-
Compound Treatment: Plate the cells in a 96-well plate and incubate with varying concentrations of the test inhibitor (e.g., this compound) for a predetermined time.
-
Uptake Initiation: Initiate the uptake of D-serine by adding a solution containing a known concentration of radiolabeled D-[3H]serine.
-
Uptake Termination: After a specific incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Logical Relationship of ASC-1 Transporter Function
Caption: Function of the ASC-1 transporter and its inhibition by this compound.
Part 2: Inhibitors of the ASC Inflammasome Adaptor Protein
The ASC protein is a central component of the inflammasome, a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases[5][6]. ASC consists of two domains: a pyrin domain (PYD) and a caspase activation and recruitment domain (CARD)[7]. Upon activation by sensor proteins like NLRP3, ASC oligomerizes to form a large structure known as the "ASC speck," which serves as a platform for the recruitment and activation of pro-caspase-1[8][9]. This leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18[6]. Dysregulation of the inflammasome is implicated in a wide range of inflammatory diseases, making ASC a compelling therapeutic target[6][10].
Comparative Analysis of ASC Inflammasome Inhibitors
Direct inhibition of ASC oligomerization is a promising strategy to broadly suppress inflammasome activation. Several molecules have been identified that target ASC.
| Inhibitor | Target | IC50 | Assay | Reference |
| IC 100 | Inflammasome ASC | Not specified | Not specified | [11] |
| Lonidamine (LND) | ASC oligomerization | Not specified | Not specified | [12] |
| ms_ASCPYD #5 | IL-1β production | >60% inhibition at 50 µM | LPS/nigericin-stimulated THP-1 cells | [13] |
| ms_ASCPYD #6 | IL-1β production | >90% inhibition at 100 µM | LPS/nigericin-stimulated THP-1 cells | [13] |
IC 100 is an inflammasome ASC inhibitor that has shown promise in preclinical models of obesity-associated cardiomyopathy by reducing inflammation and improving heart function[11]. Lonidamine (LND), an anticancer agent, has been repurposed as an ASC inhibitor that directly binds to ASC and prevents its oligomerization, showing therapeutic effects in animal models of multiple sclerosis, ischemic stroke, and sepsis[12]. Additionally, stapled peptides designed to mimic the ASCPYD helix have been shown to block ASC oligomerization and suppress the production of IL-1β and IL-18 in a dose-dependent manner[13].
Experimental Protocols for ASC Inflammasome Inhibition
ASC Speck Formation Assay by Immunofluorescence:
-
Cell Culture and Treatment: Plate macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) on coverslips. Prime the cells with lipopolysaccharide (LPS) and then treat with the test inhibitor for a specified duration.
-
Inflammasome Activation: Induce inflammasome activation with a stimulus such as nigericin or ATP.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Incubate the cells with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright foci within the cytoplasm.
-
Quantification: Quantify the percentage of cells with ASC specks in the presence and absence of the inhibitor.
ASC Inflammasome Signaling Pathway
Caption: The ASC-dependent inflammasome signaling pathway and the point of intervention for ASC inhibitors.
Experimental Workflow for Assessing ASC Speck Formation
Caption: Experimental workflow for the detection and quantification of ASC speck formation.
Conclusion
The distinction between the ASC-1 transporter and the ASC inflammasome adaptor is critical for researchers in neuroscience and immunology. This compound stands out as a potent and selective inhibitor of the ASC-1 transporter, offering a valuable tool for studying its role in the central nervous system and as a potential therapeutic for neurological disorders. In parallel, the development of inhibitors targeting the ASC inflammasome adaptor, such as Lonidamine and novel peptides, represents a promising avenue for the treatment of a broad spectrum of inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of inhibitors for these two important, yet distinct, "ASC" targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. A novel Na(+) -Independent alanine-serine-cysteine transporter 1 inhibitor inhibits both influx and efflux of D-Serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. What are ASC inhibitors and how do they work? [synapse.patsnap.com]
- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP3884941A1 - Inflammasome inhibitors and use thereof - Google Patents [patents.google.com]
- 11. ZyVersa Therapeutics Announces Promising Data for Inflammasome ASC Inhibitor IC 100 in Obesity-Associated Cardiomyopathy Treatment | Nasdaq [nasdaq.com]
- 12. Directly targeting ASC by lonidamine alleviates inflammasome-driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NLRP3 inflammasome activation by cell-permeable stapled peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMDA Receptor Modulation: BMS-466442 versus Sarcosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct modulators of the N-methyl-D-aspartate (NMDA) receptor: the experimental drug BMS-466442 and the endogenous amino acid sarcosine. The NMDA receptor, a crucial component of excitatory neurotransmission, is a key target in the development of therapeutics for a range of neurological and psychiatric disorders. Understanding the nuanced differences in the mechanisms and effects of its modulators is paramount for advancing drug discovery.
At a Glance: Key Differences in Mechanism of Action
This compound and sarcosine both enhance NMDA receptor function by increasing the availability of a co-agonist at the glycine binding site, but they achieve this through different primary mechanisms.
-
This compound is a selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1). By blocking this transporter, it indirectly increases the extracellular concentration of D-serine, a potent endogenous co-agonist of the NMDA receptor.
-
Sarcosine (N-methylglycine) exhibits a dual mechanism of action. It acts as a competitive inhibitor of the Glycine Transporter 1 (GlyT1), thereby increasing synaptic glycine levels. Additionally, sarcosine can directly act as a co-agonist at the NMDA receptor's glycine binding site.[1][2]
These distinct mechanisms are visualized in the signaling pathway diagram below.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data for this compound and sarcosine based on available experimental findings.
| Parameter | This compound | Sarcosine | Reference |
| Primary Target | Alanine-Serine-Cysteine Transporter 1 (ASC-1) | Glycine Transporter 1 (GlyT1) | |
| IC50 (ASC-1 Inhibition) | 11 nM | Not Applicable | |
| IC50 (GlyT1 Inhibition) | Not Applicable | 40-150 µM | [1] |
| EC50 (NMDA Receptor Co-agonist) | Not Applicable (Indirect action) | 26 µM | [1] |
| Mechanism | Indirect via ↑ D-Serine | Direct Co-agonist & Indirect via ↑ Glycine | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Protocol 1: D-Serine Uptake Assay for this compound
This protocol is designed to measure the inhibitory effect of this compound on the ASC-1 transporter by quantifying the uptake of radiolabeled D-serine in a cellular model.
Detailed Steps:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human ASC-1 transporter in appropriate media. Plate the cells in a 96-well format and grow to confluence.
-
Compound Incubation: Prepare serial dilutions of this compound in a suitable assay buffer. Pre-incubate the cells with the compound for 15-30 minutes at 37°C.
-
Substrate Addition: Add a solution containing a fixed concentration of [3H]D-Serine to each well.
-
Uptake: Allow the uptake to proceed for a specific time (e.g., 10 minutes) at 37°C.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]D-Serine uptake (IC50) by fitting the data to a dose-response curve.
Protocol 2: Electrophysiological Recording of NMDA Receptor Currents for Sarcosine
This protocol utilizes whole-cell patch-clamp electrophysiology to directly measure the effect of sarcosine on NMDA receptor-mediated currents in cultured neurons.[1]
Detailed Steps:
-
Cell Preparation: Prepare primary cultures of hippocampal or cortical neurons from embryonic rodents.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons. The internal pipette solution should contain a cesium-based solution to block potassium channels, and the external solution should be a magnesium-free buffer containing tetrodotoxin (TTX) to block sodium channels and picrotoxin to block GABAA receptors.
-
Drug Application: Perfuse the recorded neuron with an external solution containing a fixed concentration of NMDA (e.g., 100 µM) and varying concentrations of sarcosine.
-
Data Acquisition: Record the inward currents elicited by the co-application of NMDA and sarcosine at a holding potential of -60 mV.
-
Analysis: Measure the peak amplitude of the NMDA receptor-mediated current for each concentration of sarcosine.
-
Dose-Response: Plot the normalized peak current amplitudes against the logarithm of the sarcosine concentration and fit the data with a Hill equation to determine the EC50 value.
Summary and Concluding Remarks
This compound and sarcosine represent two distinct strategies for enhancing NMDA receptor function through modulation of the glycine co-agonist site.
-
This compound offers a highly potent and selective indirect mechanism by targeting the ASC-1 transporter to increase endogenous D-serine levels. Its high potency in the nanomolar range suggests it could be a valuable research tool and a potential therapeutic candidate where precise and powerful modulation of D-serine is desired.
-
Sarcosine , with its dual action as a GlyT1 inhibitor and a direct NMDA receptor co-agonist, presents a multifaceted approach. While its potency as a transporter inhibitor and co-agonist is in the micromolar range, its endogenous nature and established clinical safety profile in studies for schizophrenia make it a readily translatable compound for clinical research.[3] The direct co-agonist activity of sarcosine may also lead to different receptor kinetics, such as reduced desensitization, compared to enhancing endogenous glycine or D-serine levels alone.[1]
The choice between these two modulators will depend on the specific research question or therapeutic goal. For studies requiring a highly selective and potent tool to investigate the role of ASC-1 and D-serine, this compound is a strong candidate. For translational research and clinical applications where a compound with a known safety profile and a dual mechanism of action is advantageous, sarcosine remains a compelling option. Further comparative studies are warranted to directly elucidate the in vivo neurochemical and behavioral consequences of these two distinct modulatory approaches.
References
- 1. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-466442 and Bitopertin: Potent Modulators of Glycine and D-Serine Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational compounds, BMS-466442 and bitopertin, which have been explored for their therapeutic potential in central nervous system disorders, particularly schizophrenia. Both agents modulate the availability of co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key target implicated in the pathophysiology of schizophrenia. This document summarizes their mechanisms of action, presents available quantitative data for comparison, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.
Introduction to this compound and Bitopertin
This compound is a potent and highly selective experimental drug that acts as an inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1).[1][2][3] ASC-1 is a neutral amino acid transporter that plays a crucial role in regulating the extracellular levels of D-serine and glycine, which are essential co-agonists for the activation of NMDA receptors.[4] By inhibiting ASC-1, this compound was developed with the aim of indirectly enhancing NMDA receptor function, a therapeutic strategy for schizophrenia.[5]
Bitopertin (also known as RG1678) is a selective inhibitor of the Glycine Transporter 1 (GlyT1).[6][7] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby controlling the concentration of glycine available to bind to NMDA receptors.[6][8] By blocking GlyT1, bitopertin increases synaptic glycine levels, which is hypothesized to potentiate NMDA receptor-mediated neurotransmission.[7] Initially developed for schizophrenia, bitopertin's development for this indication was largely halted due to disappointing clinical trial results.[6] It is now being repurposed for the treatment of erythropoietic protoporphyria (EPP), a rare genetic disorder, due to its ability to modulate heme biosynthesis by limiting glycine availability.[6][8]
Mechanism of Action and Signaling Pathways
Both this compound and bitopertin were designed to enhance NMDA receptor signaling, albeit through distinct mechanisms targeting different transporters. The NMDA receptor hypofunction hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the cognitive and negative symptoms of the disorder. Glycine and D-serine are obligatory co-agonists that must bind to the GluN1 subunit of the NMDA receptor for it to be activated by glutamate binding to the GluN2 subunit.
This compound inhibits ASC-1, a transporter primarily located on neurons. ASC-1 is involved in the transport of several small neutral amino acids, including D-serine and glycine. By blocking ASC-1, this compound is expected to increase the extracellular concentrations of these co-agonists, thereby enhancing NMDA receptor activation.
Bitopertin inhibits GlyT1, which is predominantly found on glial cells surrounding the synapse. GlyT1 actively removes glycine from the synaptic space. Inhibition of GlyT1 by bitopertin leads to an accumulation of synaptic glycine, increasing the occupancy of the co-agonist site on the NMDA receptor and potentiating its function.
Comparative Performance Data
Direct head-to-head comparative studies of this compound and bitopertin are not publicly available. The following tables summarize the reported in vitro potency and pharmacokinetic parameters for each compound based on independent studies.
Table 1: In Vitro Potency of this compound and Bitopertin
| Parameter | This compound (ASC-1) | Bitopertin (GlyT1) |
| IC₅₀ | 11 nM[9] | - |
| 36.8 ± 11.6 nM (human ASC-1 expressing cells)[9][10] | - | |
| 19.7 ± 6.7 nM (primary cultures)[9][10] | - | |
| 400 nM ([³H]D-serine uptake in rat brain synaptosomes)[9] | - | |
| EC₅₀ | - | 30 nM[7] |
| Selectivity | >1000-fold selective over LAT-2 and ASCT-2[2] | Selective for GlyT1[6][8] |
| Ki | Not Reported | Not Reported |
Table 2: Pharmacokinetic Properties of this compound and Bitopertin
| Parameter | This compound | Bitopertin |
| Species | Not Reported | Human |
| Route of Administration | - | Oral |
| Terminal Half-life (t½) | - | ~40 hours[11] |
| Time to Maximum Concentration (Tmax) | - | 1-4 hours |
| Clearance (CL) | - | Slow |
| Volume of Distribution (Vd) | - | Extensive tissue distribution |
| Bioavailability | Unsuitable for in vivo studies[2] | Good (>90% at doses <80 mg) |
Experimental Protocols
Detailed experimental protocols for the characterization of these inhibitors are crucial for the interpretation and replication of the presented data. Below are generalized protocols for assays typically used to evaluate ASC-1 and GlyT1 inhibitors.
[³H]D-Serine Uptake Assay for ASC-1 Inhibition (e.g., for this compound)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled D-serine into cells or synaptosomes expressing ASC-1.
1. Preparation of Cells/Synaptosomes:
-
Cells (e.g., HEK293) are transiently or stably transfected to express the ASC-1 transporter.
-
Alternatively, synaptosomes are prepared from specific brain regions (e.g., cortex) of rodents.
2. Assay Procedure:
-
Cells or synaptosomes are washed and resuspended in a sodium-free buffer (as ASC-1 is a sodium-independent transporter) to minimize the activity of other transporters.[12]
-
The cell/synaptosome suspension is pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle.
-
The uptake reaction is initiated by adding a fixed concentration of [³H]D-serine.
-
The incubation is carried out for a specific time at a controlled temperature (e.g., room temperature or 37°C).
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate the cells/synaptosomes from the assay medium.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a known ASC-1 substrate or inhibitor.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
IC₅₀ values are determined by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
[³H]Glycine Uptake Assay for GlyT1 Inhibition (e.g., for Bitopertin)
This assay is similar to the ASC-1 assay but is optimized for measuring GlyT1 activity.
1. Preparation of Cells/Brain Aggregates:
-
Cells (e.g., CHO-K1) stably overexpressing human GlyT1 are used.
-
Alternatively, brain aggregates from specific rat brain regions can be prepared.[1]
2. Assay Procedure:
-
Cells or brain aggregates are washed and resuspended in a buffer containing sodium and chloride ions, as GlyT1 is a Na⁺/Cl⁻-dependent transporter.
-
The cell/aggregate suspension is incubated with various concentrations of the test compound (e.g., bitopertin) or vehicle.
-
The uptake reaction is initiated by adding a fixed concentration of [³H]glycine.[1][13]
-
The incubation is performed for a defined period (e.g., 10-15 minutes) at 37°C.[1][13]
-
The reaction is stopped by rapid filtration and washing with ice-cold buffer.
3. Data Analysis:
-
The radioactivity on the filters is quantified by scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor like sarcosine.[1]
-
Specific uptake is calculated, and IC₅₀ values are determined as described for the ASC-1 assay.
Summary and Conclusion
This compound and bitopertin represent two distinct approaches to modulating NMDA receptor function by targeting different amino acid transporters. This compound is a potent and selective inhibitor of ASC-1, while bitopertin is a selective inhibitor of GlyT1. Although both were initially investigated for schizophrenia, their development paths have diverged, with bitopertin now being explored for a rare hematological disorder.
The provided data indicates that both compounds are potent inhibitors of their respective targets. However, a direct comparison of their efficacy and safety is not possible due to the lack of head-to-head studies. The information and protocols presented in this guide are intended to provide researchers with a comprehensive overview of these two compounds to inform future research and drug development efforts in the field of neurotransmitter transport modulation.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal d-Serine and Glycine Release Via the Asc-1 Transporter Regulates NMDA Receptor-Dependent Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 7. apexbt.com [apexbt.com]
- 8. discmedicine.com [discmedicine.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. discmedicine.com [discmedicine.com]
- 12. Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating ASC-1 Transporter Inhibition with BMS-466442: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibition of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as SLC7A10, using the potent and selective inhibitor, BMS-466442. The information presented here is intended to assist researchers in designing and interpreting experiments in novel models by providing key performance benchmarks and detailed experimental protocols.
Introduction to ASC-1 and this compound
The ASC-1 transporter plays a crucial role in regulating the synaptic availability of D-serine and glycine, which are essential co-agonists for the activation of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Inhibition of ASC-1 is a key strategy for modulating NMDA receptor activity, with potential therapeutic applications in neurological and psychiatric disorders such as schizophrenia.[4]
This compound is a well-characterized, potent, and selective inhibitor of the ASC-1 transporter.[4][5][6] It acts as a valuable tool for elucidating the physiological roles of ASC-1 and for validating this transporter as a drug target. Computational modeling suggests that this compound competitively binds to the orthosteric site of the transporter, thereby blocking the conformational changes required for amino acid transport.[7][8]
Performance Data of this compound
The inhibitory potency of this compound has been quantified in various in vitro systems. These values serve as a critical reference for validating its activity in new experimental models.
| Parameter | Experimental System | Value | Reference |
| IC50 | Recombinant human ASC-1 expressed in HEK293 cells | 36.8 ± 11.6 nM | [5][9] |
| IC50 | Rat primary cortical cultures | 19.7 ± 6.7 nM | [5][6] |
| IC50 | [3H] D-serine uptake in rat brain synaptosomes | 400 nM | [5] |
| Selectivity | Over LAT-2 and ASCT-2 transporters | >1000-fold | [6] |
| Selectivity | Over 40 other transporters | IC50s >10 µM | [9] |
Experimental Protocols
To validate ASC-1 inhibition with this compound in a new model, two key types of experiments are recommended: a direct transporter activity assay and a downstream functional assay.
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the function of the ASC-1 transporter by quantifying the uptake of a radiolabeled substrate, such as [3H] D-serine.
Objective: To determine the IC50 of this compound for ASC-1-mediated D-serine uptake in the experimental model.
Materials:
-
HEK293 cells (or other suitable cell line) transiently or stably expressing the ASC-1 transporter
-
Non-transfected or mock-transfected cells as a negative control
-
This compound
-
[3H] D-serine (radiolabeled substrate)
-
Unlabeled D-serine (for determining non-specific binding)
-
Cell culture medium and plates (e.g., 24-well plates)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Cell Seeding: Seed ASC-1 expressing cells and control cells into 24-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a dilution series of this compound in uptake buffer.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Add the this compound dilutions (or vehicle control) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Substrate Addition:
-
To initiate the uptake, add the uptake buffer containing [3H] D-serine (at a concentration close to its Km) to all wells.
-
For determining non-specific uptake, add a high concentration of unlabeled D-serine along with the radiolabeled substrate to a subset of wells.
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 10-30 minutes) at 37°C. This time should be within the linear range of uptake.
-
Assay Termination:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all measurements.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Measurement of NMDA Receptor-Mediated Currents
This functional assay assesses the downstream consequences of ASC-1 inhibition by measuring the activity of NMDA receptors, which are modulated by the availability of the ASC-1 substrate, D-serine.
Objective: To demonstrate that this compound modulates NMDA receptor function in a manner consistent with ASC-1 inhibition.
Materials:
-
Primary neuronal cultures or brain slices
-
This compound
-
NMDA
-
Glycine
-
Whole-cell patch-clamp electrophysiology setup
-
Artificial cerebrospinal fluid (aCSF)
-
Pharmacological blockers for other channels (e.g., CNQX for AMPA receptors, bicuculline for GABAA receptors)
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures for whole-cell patch-clamp recording.
-
Recording Setup:
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Perfuse the cells with aCSF containing blockers for non-NMDA ionotropic glutamate receptors and GABAA receptors.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor.
-
-
Baseline Measurement:
-
Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of afferent fibers or by brief local application of NMDA.
-
Record stable baseline currents.
-
-
This compound Application:
-
Bath-apply this compound at a concentration known to be effective from the uptake assays.
-
-
Post-Inhibitor Measurement:
-
Continue to evoke and record NMDA receptor-mediated currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the amplitude and/or charge transfer of the NMDA receptor-mediated currents before and after the application of this compound.
-
A significant reduction in the NMDA receptor current in the presence of this compound would be consistent with the inhibition of ASC-1 and the subsequent reduction in the availability of the co-agonist D-serine.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Conclusion
This guide outlines the essential steps and provides the necessary background information for validating the inhibition of the ASC-1 transporter by this compound in a new experimental model. By comparing the performance of this compound in a novel system to the established data and by following the detailed experimental protocols, researchers can confidently assess the role of ASC-1 in their specific area of investigation. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to facilitate a deeper understanding of the underlying mechanisms and the validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuronal D-serine and glycine release via the Asc-1 transporter regulates NMDA receptor-dependent synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Reproducibility of BMS-466442 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published effects of BMS-466442, a selective inhibitor of the alanine-serine-cysteine transporter-1 (ASC-1). By summarizing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document aims to offer an objective resource for evaluating the reproducibility of this compound's pharmacological profile.
Quantitative Data Summary
The following tables summarize the key in vitro potency and selectivity data for this compound from published studies. These values highlight the compound's inhibitory activity against its primary target, ASC-1, in various experimental systems.
Table 1: Inhibitory Potency (IC50) of this compound on ASC-1
| Cell System | Substrate | IC50 (nM) | Reference |
| HEK293 cells expressing human ASC-1 | [³H]D-Serine | 36.8 ± 11.6 | Brown et al., 2014 |
| Rat primary cortical cultures | [³H]D-Serine | 19.7 ± 6.7 | Brown et al., 2014 |
| Rat brain synaptosomes | [³H]D-Serine | 400 | MedChemExpress |
| HEK cells expressing ASC-1 | Not specified | 37 | Tocris Bioscience |
| Rat primary cortical cultures | Not specified | 20 | Tocris Bioscience |
Table 2: Selectivity of this compound
| Transporter | Cell System | This compound Activity | Reference |
| Over 40 other transporters | Various | IC50 > 10 µM | Cayman Chemical |
| LAT-2 | Not specified | >1000-fold selectivity for ASC-1 | Tocris Bioscience |
| ASCT-2 | Not specified | >1000-fold selectivity for ASC-1 | Tocris Bioscience |
Experimental Protocols
To facilitate the replication of the key findings, detailed methodologies for the in vitro characterization of this compound are provided below.
[³H]D-Serine Uptake Assay in HEK293 Cells Expressing Human ASC-1 (Brown et al., 2014)
-
Cell Culture: Human embryonic kidney (HEK293) cells were stably transfected with human ASC-1. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Assay Preparation: Cells were seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium was aspirated.
-
Inhibition Assay: Cells were pre-incubated for 10 minutes with varying concentrations of this compound in a buffer containing 140 mM NaCl, 2 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, and 5 mM Tris-acetate (pH 7.4).
-
Substrate Addition: [³H]D-Serine (a radiolabeled substrate of ASC-1) was added to a final concentration of 10 nM.
-
Incubation and Termination: The plates were incubated for 10 minutes at room temperature. The uptake was terminated by washing the cells three times with ice-cold buffer.
-
Measurement: Scintillation fluid was added to each well, and the radioactivity, corresponding to the amount of [³H]D-Serine taken up by the cells, was measured using a scintillation counter.
-
Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
[³H]D-Serine Uptake Assay in Rat Primary Cortical Cultures (Brown et al., 2014)
-
Primary Culture Preparation: Primary cortical neurons were prepared from embryonic day 18 Sprague-Dawley rats. The cortices were dissected, dissociated, and plated onto poly-D-lysine coated 96-well plates. Cultures were maintained in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Assay Protocol: The [³H]D-Serine uptake assay was performed on mature cortical cultures (12-14 days in vitro) following a similar protocol to the one described for HEK293 cells, with adjustments for the specific requirements of primary neurons.
Signaling Pathway and Experimental Workflow
This compound's mechanism of action is centered on the inhibition of the ASC-1 transporter, which leads to an increase in the synaptic concentration of D-serine. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and its increased availability is hypothesized to enhance NMDA receptor signaling.[1] This is of particular interest in conditions like schizophrenia, where NMDA receptor hypofunction is a proposed pathophysiological mechanism.[1]
Caption: Proposed signaling pathway of this compound.
The experimental workflow for assessing the inhibitory activity of this compound typically involves a cell-based assay measuring the uptake of a radiolabeled substrate of the ASC-1 transporter.
Caption: General experimental workflow for IC50 determination.
References
Limitations of BMS-466442 as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate research tools is paramount to the integrity and success of their studies. BMS-466442 has emerged as a potent and selective inhibitor of the alanine-serine-cysteine transporter-1 (ASC-1), a target of interest in neuroscience and other fields. However, a comprehensive evaluation reveals significant limitations that may preclude its use in certain experimental contexts, particularly in vivo studies. This guide provides an objective comparison of this compound with alternative ASC-1 inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Executive Summary
This compound is a highly potent and selective inhibitor of the ASC-1 transporter in in vitro assays. Its primary limitation lies in its unsuitability for systemic in vivo applications, likely due to unfavorable pharmacokinetic properties. This necessitates the consideration of alternative research tools for in vivo investigation of ASC-1 function. This guide explores the characteristics of this compound and compares it with other available ASC-1 inhibitors, namely D-isoleucine, Lu AE00527, and ACPP, highlighting their respective strengths and weaknesses.
This compound: A Potent In Vitro Tool with In Vivo Constraints
This compound is an experimental drug that acts as a selective inhibitor of the amino acid transporter ASC-1.[1] By blocking ASC-1, it can indirectly modulate the activation of the NMDA receptor by increasing the availability of the endogenous ligands glycine and D-serine.[1] This mechanism has made it a tool for investigating the therapeutic potential of ASC-1 inhibition in conditions like schizophrenia.[1]
Key Performance Data for this compound
| Parameter | Value | Experimental System | Reference |
| IC₅₀ | 11 nM | Recombinant hASC-1 | [2] |
| 19.7 ± 6.7 nM | Rat primary cortical cultures | ||
| 36.8 ± 11.6 nM | HEK cells expressing hASC-1 | [2] | |
| 400 nM | [³H] D-serine uptake in rat brain synaptosomes | [2] | |
| Selectivity | >1000-fold | Over LAT-2 and ASCT-2 | |
| >10 µM | Against a panel of over 40 other transporters | [3] |
The Critical Limitation: Unsuitability for In Vivo Studies
A significant drawback of this compound is that it is unsuitable for in vivo studies when administered systemically. While the precise reasons for this are not extensively detailed in publicly available literature, the necessity for direct intracerebroventricular infusion in a mouse model of brain injury to observe efficacy strongly suggests poor blood-brain barrier penetration or rapid systemic clearance.[3] This limitation severely curtails its utility for investigating the systemic effects of ASC-1 inhibition in animal models.
Comparative Analysis of ASC-1 Inhibitors
The limitations of this compound necessitate the exploration of alternative research tools. The following table and subsequent discussion compare this compound with other known ASC-1 inhibitors.
| Compound | Mechanism of Action | Potency (IC₅₀/Kᵢ) | Selectivity | Suitability for In Vivo Use |
| This compound | Non-transportable competitive inhibitor | 11 - 400 nM (IC₅₀) | High (>1000-fold vs. LAT-2/ASCT-2) | Unsuitable for systemic use |
| D-isoleucine | Transportable competitive inhibitor (substrate) | ~0.98 mM (Kᵢ) | Selective for ASC-1 | Used in vivo |
| Lu AE00527 | Non-transportable inhibitor | Data not readily available | Data not readily available | Used in vivo |
| ACPP | Non-transportable inhibitor (inhibits influx and efflux) | 0.72 - 0.89 µM (IC₅₀) | Selective for ASC-1 over astrocytic uptake | Used in vivo (microdialysis) |
D-isoleucine: A Transportable Alternative
D-isoleucine acts as a competitive substrate for ASC-1. By being transported into the cell, it can promote the reverse transport (hetero-exchange) of intracellular amino acids like D-serine and glycine, thereby increasing their extracellular concentrations. This mechanism differs significantly from the non-transportable blockade offered by this compound. While its lower potency (in the millimolar range) is a consideration, its utility in in vivo studies to modulate glycinergic transmission has been demonstrated.
Lu AE00527: A Non-Transportable Blocker
Lu AE00527 is described as a non-transportable blocker of ASC-1, making its mechanism of action more analogous to this compound. It has been used in vivo to investigate the role of ASC-1 in respiratory network function. However, detailed quantitative data on its potency and selectivity are not as readily available in the public domain, which may present a challenge for direct comparison and dose selection.
ACPP: An Influx and Efflux Inhibitor
(+)-amino(1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (ACPP) is a novel, non-transportable ASC-1 inhibitor. A key characteristic of ACPP is its ability to inhibit both the influx and efflux of D-serine. This is in contrast to transportable inhibitors like D-isoleucine which can enhance efflux. ACPP has been used in in vivo microdialysis studies in rats, demonstrating its utility for animal research.
Signaling Pathways and Experimental Considerations
The inhibition of ASC-1 by compounds like this compound has a direct impact on the glutamatergic signaling pathway, particularly through the modulation of NMDA receptor activity.
Caption: Simplified signaling pathway illustrating the role of ASC-1 in modulating NMDA receptor activity and the inhibitory action of this compound.
When designing experiments, the choice of inhibitor should be guided by the specific research question.
Caption: Logical workflow for selecting an appropriate ASC-1 inhibitor based on experimental needs.
Detailed Experimental Protocols
[³H] D-Serine Uptake Assay in Rat Primary Cortical Cultures
This protocol is adapted from the methods used to characterize this compound.
-
Cell Culture: Primary cortical neurons are prepared from E18 rat embryos and plated on poly-D-lysine coated 96-well plates. Cultures are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 12-14 days.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Uptake Inhibition:
-
Wash cells twice with KRH buffer.
-
Pre-incubate cells for 10 minutes at 37°C with varying concentrations of the test compound (e.g., this compound) or vehicle.
-
Initiate uptake by adding 50 nM [³H] D-serine and incubate for 10 minutes at 37°C.
-
Terminate the assay by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the lysate using a liquid scintillation counter.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a non-labeled substrate (e.g., 1 mM D-serine). IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.
In Vivo Microdialysis for Extracellular D-Serine Measurement
This protocol is a general guideline for assessing the in vivo effects of ASC-1 inhibitors.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized and a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus). Animals are allowed to recover for at least 7 days.
-
Microdialysis:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
After a stabilization period (e.g., 2 hours), baseline dialysate samples are collected every 20 minutes.
-
-
Drug Administration: The test compound (e.g., ACPP) is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Sample Analysis: Dialysate samples are analyzed for D-serine concentrations using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.
-
Data Analysis: D-serine levels are expressed as a percentage of the baseline pre-treatment levels.
Conclusion
This compound is a valuable research tool for the in vitro study of the ASC-1 transporter due to its high potency and selectivity. However, its significant limitation in systemic in vivo applications necessitates careful consideration and the exploration of alternatives. Researchers should select the most appropriate ASC-1 inhibitor based on the specific requirements of their experimental design, with compounds like ACPP and Lu AE00527 offering viable options for in vivo investigations. A thorough understanding of the distinct mechanisms of action of these different inhibitors is crucial for the accurate interpretation of experimental results.
References
Navigating the Future of Schizophrenia Therapeutics: A Comparative Analysis of BMS-466442 and Other Emerging Drug Candidates
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of schizophrenia research, a new wave of drug candidates is offering hope for more effective and tolerable treatments. This guide provides a detailed comparative analysis of BMS-466442, a novel modulator of the N-methyl-D-aspartate (NMDA) receptor, against other promising schizophrenia drug candidates with diverse mechanisms of action. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, experimental protocols, and the underlying signaling pathways of these emerging therapies.
Introduction to a New Era in Schizophrenia Treatment
For decades, the mainstay of schizophrenia treatment has been the modulation of dopamine D2 and serotonin 5-HT2A receptors. While effective for many, this approach often leaves negative and cognitive symptoms unaddressed and can be associated with significant side effects. The drug candidates reviewed here represent a paradigm shift, targeting novel pathways implicated in the pathophysiology of schizophrenia.
This guide will focus on a comparative analysis of the following drug candidates:
-
This compound: A selective inhibitor of the alanine-serine-cysteine transporter-1 (ASC-1), which indirectly enhances NMDA receptor function.
-
Ulotaront (SEP-363856): A trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor agonist.
-
KarXT (Xanomeline-Trospium): A combination of a muscarinic acetylcholine M1 and M4 receptor agonist (xanomeline) and a peripherally acting muscarinic antagonist (trospium).
-
Pimavanserin: A selective serotonin 2A (5-HT2A) receptor inverse agonist.
-
Lumateperone: A multi-target agent acting as a serotonin 5-HT2A receptor antagonist, a presynaptic D2 partial agonist, and a postsynaptic D2 antagonist.
Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological profiles of this compound and its comparators, providing key quantitative data on their primary targets.
Table 1: In Vitro Potency and Affinity of Schizophrenia Drug Candidates
| Drug Candidate | Primary Target(s) | Assay Type | Value | Species/System | Reference |
| This compound | ASC-1 Transporter | IC50 | 11 nM | - | [1] |
| ASC-1 Transporter | IC50 | 36.8 ± 11.6 nM | Human ASC-1 expressing cells | [1] | |
| ASC-1 Transporter | IC50 | 19.7 ± 6.7 nM | Primary cultures | [1] | |
| [3H] D-serine uptake | IC50 | 400 nM | Rat brain synaptosomes | [1] | |
| Ulotaront | TAAR1 | EC50 | 0.14 µM | - | [2] |
| 5-HT1A | Ki | 0.28 µM | - | [2] | |
| 5-HT1A | EC50 | 2.3 µM | - | [2] | |
| Lumateperone | 5-HT2A | Ki | 0.54 nM | - | [3] |
| Dopamine D2 | Ki | 32 nM | - | [3] | |
| SERT | Ki | 62 nM | - | [4] | |
| Pimavanserin | 5-HT2A | pIC50 | 8.7 | Cell-based functional assay | [5] |
| 5-HT2A | pKi | 9.3 | Human 5-HT2A receptors (membranes) | [5] | |
| 5-HT2C | pKi | 8.8 | Human 5-HT2C receptors (membranes) | [5] | |
| KarXT (Xanomeline) | Muscarinic M1/M4 | - | Preferring agonist | - | [6] |
Preclinical Efficacy in Animal Models of Schizophrenia
Animal models are crucial for evaluating the potential therapeutic efficacy of novel drug candidates. Two commonly used models are the amphetamine-induced hyperlocomotion model, which reflects the positive symptoms of schizophrenia, and the prepulse inhibition (PPI) model, which assesses sensorimotor gating deficits observed in patients.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a drug candidate to attenuate the increased locomotor activity induced by a psychostimulant like amphetamine, which is thought to mimic the hyperdopaminergic state associated with psychosis.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.[7]
-
Acclimation: Animals are habituated to the testing environment (e.g., photocell cages) for a period of time (e.g., 30 minutes) before drug administration.[7]
-
Drug Administration:
-
The test compound (e.g., this compound or comparator) or vehicle is administered at various doses via a specific route (e.g., intraperitoneally, orally).
-
Following a predetermined pretreatment time, amphetamine (e.g., 0.5 mg/kg) or saline is administered.[7]
-
-
Data Collection: Locomotor activity, including distance traveled, stereotypy, and rearing, is recorded for a set duration (e.g., 90 minutes) using automated activity monitors.[7]
-
Analysis: The data is analyzed to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.
Experimental Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in individuals with schizophrenia and are considered a measure of sensorimotor gating deficits.
Methodology:
-
Animals: Rodents (rats or mice) are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Stimuli:
-
Pulse: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse: A weaker acoustic stimulus (e.g., 3-12 dB above background noise) is presented shortly before the pulse (e.g., 30-500 ms).
-
-
Procedure: Animals are exposed to a series of trials, including pulse-alone trials and prepulse-plus-pulse trials, in a randomized order.
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-plus-pulse trials / startle amplitude on pulse-alone trials)] x 100. The ability of a drug candidate to reverse a deficit in PPI (e.g., induced by a psychostimulant or a neurodevelopmental manipulation) is assessed.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these drug candidates is fundamental to appreciating their novel therapeutic approaches.
This compound and the NMDA Receptor Pathway
This compound enhances NMDA receptor function by inhibiting the ASC-1 transporter, which is responsible for the reuptake of D-serine, a co-agonist at the NMDA receptor. Increased synaptic levels of D-serine lead to greater NMDA receptor activation.
Caption: this compound inhibits the ASC-1 transporter, increasing synaptic D-serine and enhancing NMDA receptor signaling.
Ulotaront and the TAAR1 Signaling Pathway
Ulotaront is an agonist at TAAR1, a G-protein coupled receptor that modulates dopamine, serotonin, and glutamate neurotransmission. Activation of TAAR1 is thought to have a stabilizing effect on these systems, which are dysregulated in schizophrenia.
Caption: Ulotaront activates TAAR1, leading to downstream signaling that modulates dopamine neurotransmission.
KarXT and the Muscarinic Acetylcholine Receptor Pathway
KarXT's active component, xanomeline, is an agonist at M1 and M4 muscarinic receptors. Activation of these receptors in the central nervous system is believed to indirectly modulate dopamine release in key brain regions associated with psychosis, without directly blocking dopamine receptors.[8]
Caption: Xanomeline in KarXT activates M1/M4 muscarinic receptors, indirectly modulating dopamine pathways.
Pimavanserin and Lumateperone: Targeting the 5-HT2A Receptor
Both Pimavanserin and Lumateperone target the 5-HT2A receptor, but with different pharmacological profiles. Pimavanserin is a selective 5-HT2A inverse agonist, while Lumateperone is a potent 5-HT2A antagonist. Antagonism or inverse agonism at this receptor is thought to reduce the excessive glutamatergic activity implicated in psychosis.
Caption: Pimavanserin and Lumateperone block 5-HT2A receptor signaling, leading to reduced glutamate release.
Conclusion
The landscape of schizophrenia drug development is undergoing a significant and exciting transformation. The drug candidates discussed in this guide, with their diverse and novel mechanisms of action, hold the promise of more targeted and effective treatments that may address the full spectrum of schizophrenia symptoms with improved tolerability. This compound, by targeting the ASC-1 transporter to modulate NMDA receptor function, represents a unique approach to enhancing synaptic plasticity. In comparison, agents like Ulotaront, KarXT, Pimavanserin, and Lumateperone are pioneering new paths by modulating TAAR1, muscarinic, and specific serotonin receptors. Continued preclinical and clinical investigation of these compounds will be critical in determining their ultimate role in the future of schizophrenia therapy. This comparative analysis provides a foundational guide for researchers to navigate this evolving and promising field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 8. psychscenehub.com [psychscenehub.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for BMS-466442
For researchers, scientists, and drug development professionals utilizing the potent and selective asc-1 inhibitor BMS-466442, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Given that this compound is for research use only, adherence to established protocols for chemical waste management is paramount to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation of solutions and disposal of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, isolate the area and prevent the spread of the material. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, or if the spill involves a volatile solvent, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Operational Disposal Plan for this compound
The disposal of this compound and its associated waste must comply with local, state, and federal regulations. The following is a general procedural guide; however, researchers must consult and follow their institution's specific chemical hygiene plan and waste disposal protocols.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder should be treated as hazardous chemical waste. Do not mix with other solid waste streams.
-
Liquid Waste: Solutions containing this compound, including stock solutions (typically in DMSO) and experimental media, must be collected as hazardous liquid waste.[1] Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, must be disposed of as hazardous solid waste.
Step 2: Waste Collection and Containment
-
Use only approved, compatible, and clearly labeled hazardous waste containers.[1][2][3]
-
For liquid waste, use a sealable, leak-proof container. Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
For solid waste, use a designated, sealed container.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The concentration and solvent (for liquid waste) should also be indicated.
Step 3: Storage of Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[1][2]
-
Ensure that incompatible waste types are stored separately to prevent accidental reactions.[1]
-
Keep waste containers closed at all times, except when adding waste.[1][2]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[4][5] Unused or excess chemicals should not be disposed of in the sink unless in compliance with local regulations and approved by the laboratory's chemical hygiene officer.[4]
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 538.6 g/mol |
| IC₅₀ (asc-1) | 11 nM |
| Solubility (DMSO) | ≥ 100 mg/mL (185.67 mM) |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the preparation of a stock solution is a common procedure.
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 538.6 g/mol = 5.386 mg
-
-
Weigh the compound: Accurately weigh 5.386 mg of this compound powder using a calibrated analytical balance.
-
Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
